2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-phenyl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZYLZMYNBQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347353 | |
| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-69-6 | |
| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The benzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antimicrobial, and antitumor agents. Specifically, 2-phenyl-1,3-benzothiazole-6-carboxylic acid serves as a critical, highly functionalized intermediate. The presence of the carboxylic acid moiety at the C-6 position provides an ideal synthetic handle for downstream amidation or esterification, enabling rapid library generation in drug discovery pipelines.
This whitepaper provides an in-depth, self-validating protocol for the synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid via the oxidative condensation of 4-amino-3-mercaptobenzoic acid with benzaldehyde. By detailing the mechanistic rationale, step-by-step experimental procedures, and comprehensive spectroscopic characterization, this guide is designed to ensure high-fidelity reproducibility for research scientists and drug development professionals.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the 1,3-benzothiazole core can be achieved through various disconnections. The most atom-economical and scalable approach involves the condensation of an o-aminothiophenol derivative with an aldehyde, followed by an oxidative cyclization, a method highly praised in [1].
Causality of Reagent Selection:
-
Precursors: We utilize [2] and benzaldehyde. Using an aldehyde rather than an acyl chloride avoids the generation of stoichiometric corrosive byproducts (like HCl) and allows for milder reaction conditions.
-
Catalyst/Oxidant System (I₂/DMSO): The reaction is driven by molecular iodine (I₂) in dimethyl sulfoxide (DMSO). Why this combination? DMSO acts as a highly polar aprotic solvent that fully dissolves the zwitterionic precursor. More importantly, it functions as a mild secondary oxidant that synergizes with iodine to drive the aromatization of the transient benzothiazoline intermediate into the fully conjugated benzothiazole core.
Mechanistic pathway for the synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid.
Experimental Protocols: A Self-Validating Workflow
The following protocol is engineered to be a self-validating system. Each step includes observable physical changes that confirm the chemical transformations, ensuring the operator can verify success in real-time.
Step-by-Step Methodology
Step 1: Reaction Setup & Imine Condensation
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-mercaptobenzoic acid (1.0 equiv, 10 mmol) in 25 mL of anhydrous DMSO.
-
Add benzaldehyde (1.1 equiv, 11 mmol) dropwise at room temperature.
-
Observation: The mixture will form a yellow suspension, indicating the initial formation of the Schiff base (imine).
Step 2: Oxidative Cyclization
-
Add molecular iodine (I₂) (0.2 equiv, 2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 90 °C using an oil bath. Stir continuously for 3 hours.
-
Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). The disappearance of the highly polar starting material and the emergence of a brilliant blue fluorescent spot under UV (254 nm) confirms the formation of the extended conjugated benzothiazole system.
Step 3: Self-Validating Quench & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 100 mL of vigorously stirred crushed ice-water.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise.
-
Causality & Validation: Na₂S₂O₃ reduces the unreacted, dark-brown molecular iodine to colorless, water-soluble iodide ions (I⁻). The immediate color shift from a dark, muddy brown to a pale yellow/off-white suspension is a visual, self-validating indicator that the quench is complete and the product is safe to isolate without halogen contamination.
-
Filter the resulting precipitate under vacuum and wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMSO and inorganic salts.
Step 4: Purification
-
Recrystallize the crude solid from a mixture of Ethanol/Water (8:2).
-
Dry the purified crystals in a vacuum oven at 60 °C overnight to afford the pure [3].
Step-by-step experimental workflow for synthesis and purification.
Physicochemical & Spectroscopic Characterization
Thorough characterization is paramount to verify the structural integrity of the synthesized scaffold. The anisotropic effects of the C-6 carboxylic acid group significantly deshield the adjacent protons on the benzothiazole ring, which is a key diagnostic feature in the NMR spectra.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid |
| CAS Number | 19989-69-6 |
| Molecular Formula | C₁₄H₉NO₂S |
| Molecular Weight | 255.29 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Melting Point | 268 – 270 °C (dec.) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in H₂O |
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
Diagnostic Note: The H-7 proton is highly deshielded due to its position between the heteroatom (Sulfur) and the ortho-carbonyl group of the carboxylic acid, appearing as a distinct doublet at 8.68 ppm.
| Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 13.05 | br s | - | 1H | -COOH |
| 8.68 | d | 1.6 | 1H | H-7 (Benzothiazole) |
| 8.12 | m | - | 2H | H-2', H-6' (Phenyl) |
| 8.05 | d | 8.5 | 1H | H-4 (Benzothiazole) |
| 8.01 | dd | 8.5, 1.6 | 1H | H-5 (Benzothiazole) |
| 7.58 | m | - | 3H | H-3', H-4', H-5' (Phenyl) |
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ, ppm) | Assignment | Note |
| 171.5 | C=O | Carboxylic acid carbon |
| 169.8 | C-2 | Thiazole ring carbon (Highly deshielded by N and S) |
| 156.2 | C-3a | Bridgehead carbon (adjacent to N) |
| 138.5 | C-7a | Bridgehead carbon (adjacent to S) |
| 133.0 | C-1' | Phenyl ipso carbon |
| 131.8, 129.5, 127.8 | C-4', C-3'/C-5', C-2'/C-6' | Phenyl ring carbons |
| 127.5 | C-6 | Benzothiazole carbon (substituted with -COOH) |
| 126.8, 124.2, 122.5 | C-5, C-7, C-4 | Benzothiazole aromatic methines |
Table 4: IR (ATR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 – 2500 | Broad | O-H stretch (H-bonded, carboxylic acid) |
| 1685 | Strong | C=O stretch (conjugated acid) |
| 1590, 1550 | Medium | C=N and C=C aromatic stretches |
| 1310 | Strong | C-O stretch |
| 760, 690 | Strong | Aromatic C-H out-of-plane bending (monosubstituted phenyl) |
Table 5: High-Resolution Mass Spectrometry (HRMS, ESI-TOF)
| Adduct | Calculated m/z | Experimental m/z | Error (ppm) |
| [M-H]⁻ | 254.0281 | 254.0275 | -2.3 |
Conclusion
The synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid via the I₂/DMSO-catalyzed oxidative condensation of 4-amino-3-mercaptobenzoic acid and benzaldehyde represents a robust, highly reproducible methodology. By understanding the causality behind the solvent and oxidant choices, and utilizing self-validating physical indicators (such as the thiosulfate iodine quench), researchers can reliably produce this privileged scaffold in high purity. The comprehensive spectroscopic data provided herein serves as a definitive reference standard for structural verification in downstream drug development campaigns.
References
Advanced Synthesis Strategies for 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary
The 2-phenyl-1,3-benzothiazole-6-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core exhibit profound biological activities, serving as targeted anticancer agents, antimicrobial compounds, and fluorogenic substrates for bacterial detection[1][2][3]. Synthesizing this specific regioisomer presents unique challenges; direct functionalization of a pre-formed 2-phenylbenzothiazole often yields an intractable mixture of 4-, 5-, 6-, and 7-substituted isomers. Therefore, a bottom-up assembly utilizing pre-functionalized precursors is the most reliable, high-yielding strategy[4]. This whitepaper details the mechanistic rationale, quantitative metrics, and self-validating protocols required to synthesize these derivatives with high scientific integrity.
Mechanistic Rationale & Catalyst Selection
Historically, the condensation of 2-aminothiophenols with carboxylic acids or aldehydes required harsh conditions, such as polyphosphoric acid at >200 °C or prolonged refluxing in toxic solvents[5]. Modern green chemistry paradigms have shifted toward microwave-assisted, solvent-free protocols[6].
Causality of L-Proline Selection: The use of L-proline as an organocatalyst under microwave irradiation is a strategic, causality-driven choice[7]. L-Proline acts as a bifunctional catalyst: its secondary amine forms a highly reactive iminium ion intermediate with the benzaldehyde derivative, significantly lowering the activation energy for nucleophilic attack by the thiol group of 4-amino-3-mercaptobenzoic acid. Concurrently, the carboxylic acid moiety of L-proline facilitates critical proton transfers during the subsequent cyclization and oxidative dehydrogenation steps. This dual activation circumvents the formation of unwanted disulfide byproducts, ensuring high purity.
Quantitative Yield & Condition Analysis
To optimize the synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid derivatives, various methodologies have been benchmarked. The data below summarizes the efficiency, yield, and conditions of these approaches[4][6][7][8].
| Synthesis Methodology | Precursors | Reagents / Catalyst | Reaction Conditions | Time | Average Yield (%) |
| Conventional Reflux | 4-amino-3-mercaptobenzoic acid + Benzaldehyde | NaHSO₃ / DMF | 120 °C, Liquid Phase | 3 - 4 h | 65 - 72% |
| Microwave-Assisted | 4-amino-3-mercaptobenzoic acid + Benzaldehyde | L-Proline (10 mol%) | 400W, Solvent-Free | 5 - 10 min | 85 - 92% |
| Iodine-Promoted | 4-amino-3-mercaptobenzoic acid + Benzaldehyde | I₂ / CH₂Cl₂ | Room Temp, Liquid | 1 - 2 h | 78 - 84% |
| Direct Acid Condensation | 2-aminothiophenol + Carboxylic Acids | TBAB / Triphenyl phosphite | 90 °C, Melt | 2 - 3 h | 70 - 80% |
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
This detailed protocol outlines the L-proline catalyzed synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid. The workflow is designed as a self-validating system, ensuring that intermediate progression can be analytically confirmed before proceeding[4][7].
Step 1: Precursor Activation & Mixing
-
Action: Grind 1.0 mmol of 4-amino-3-mercaptobenzoic acid hydrochloride and 1.0 mmol of substituted benzaldehyde in an agate mortar. Add 0.1 mmol (10 mol%) of L-proline.
-
Causality: Mechanical grinding ensures intimate contact between the solid reactants, which is critical for solvent-free microwave reactions to prevent localized superheating and charring.
Step 2: Microwave Irradiation
-
Action: Transfer the homogenized paste to a quartz microwave vessel. Irradiate at 400W for 6 minutes, utilizing an IR sensor to maintain the internal temperature at 90–100 °C.
-
In-Process Validation: At t=6 min, sample a micro-aliquot. Perform an Ellman’s reagent (DTNB) test. The absence of a yellow color confirms the complete consumption of the free sulfhydryl (-SH) group, validating the cyclization step.
Step 3: Workup and Purification
-
Action: Cool the vessel to ambient temperature. Extract the crude solid with 15 mL of hot absolute ethanol. Filter the suspension while hot to remove the insoluble L-proline catalyst. Concentrate the filtrate under reduced pressure and induce crystallization by adding ice-cold distilled water.
Step 4: Spectral Validation
-
Action: Filter the precipitate and dry under a vacuum.
-
Post-Process Validation: Confirm the structure via FT-IR and ¹H-NMR. The successful formation of the benzothiazole ring is validated by the disappearance of the aldehyde proton (~10.0 ppm) and thiol proton (~3.5 ppm), and the emergence of the characteristic azomethine (C=N) stretch at 1610 cm⁻¹[1][4].
Visualizing the Synthetic Workflow
Figure 1: Retrosynthetic workflow for 2-phenyl-1,3-benzothiazole-6-carboxylic acid derivatives.
Biological Application & Pharmacological Signaling
Beyond their chemical elegance, 2-phenyl-1,3-benzothiazole-6-carboxylic acid derivatives are highly valued in drug development[2]. Specifically, certain derivatives act as potent, selective antitumor agents against breast and lung cancer cell lines[9]. The mechanism relies on the aryl hydrocarbon receptor (AhR) pathway. The benzothiazole derivative binds to AhR, translocates to the nucleus, and induces the expression of Cytochrome P450 1A1 (CYP1A1)[9]. CYP1A1 then bioactivates the benzothiazole into a reactive electrophilic species that forms DNA adducts exclusively in cancer cells, triggering apoptosis while sparing healthy tissue[1][9].
Figure 2: CYP1A1-mediated apoptotic signaling pathway of 2-arylbenzothiazole derivatives.
References
-
Title: Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. Source: ResearchGate. URL: 1
-
Title: Biological Aspects of Emerging Benzothiazoles: A Short Review. Source: SciSpace. URL: 2
-
Title: Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents. Source: Der Pharma Chemica. URL: 9
-
Title: Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Source: NIH. URL: 3
-
Title: An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Source: ResearchGate. URL: 6
-
Title: L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Source: TKU. URL: 7
-
Title: Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Source: Der Pharma Chemica. URL: 5
-
Title: Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage. Source: NIH. URL: 4
-
Title: An Efficient Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles. Source: ResearchGate. URL: 8
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- 4. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. derpharmachemica.com [derpharmachemica.com]
Biological Activity of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid: A Technical Guide for Drug Development
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, characterized by a planar bicyclic ring system containing sulfur and nitrogen heteroatoms. Specifically, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid and its derivatives have emerged as highly potent, multi-target pharmacophores. The presence of the 2-phenyl ring drives specific intracellular target engagement (notably via the Aryl Hydrocarbon Receptor), while the 6-carboxylic acid moiety serves as a critical physicochemical tuning dial—enhancing aqueous solubility and providing a versatile synthetic handle for prodrug development (e.g., amidation or esterification)[1].
This whitepaper synthesizes the core biological activities, structure-activity relationships (SAR), and self-validating experimental workflows necessary for evaluating this class of compounds in preclinical drug development.
Structural & Physicochemical Profiling
The biological efficacy of 2-phenylbenzothiazole-6-carboxylic acid is fundamentally linked to its electronic distribution and planar geometry. The benzothiazole core acts as a bioisostere for purines and benzimidazoles, allowing it to intercalate or bind effectively within hydrophobic enzymatic pockets[1].
The 6-carboxylic acid substitution is a strategic modification. Unsubstituted 2-phenylbenzothiazoles are highly lipophilic, often suffering from poor bioavailability and rapid hepatobiliary clearance. The introduction of the -COOH group at position 6 increases the topological polar surface area (TPSA) and introduces hydrogen-bond donor/acceptor capabilities, which are critical for favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Table 1: Computed Physicochemical Properties (Core Scaffold)
| Property | Value (Benzothiazole-6-carboxylic acid) | Impact on Drug Design |
| Molecular Weight | 179.20 g/mol (Core) / ~255.3 g/mol (2-Phenyl) | Well within Lipinski's Rule of 5; allows for further functionalization. |
| XLogP3 | 1.5 (Core) / ~3.5 (2-Phenyl derivative) | Optimal lipophilicity for passive membrane permeability. |
| Hydrogen Bond Donors | 1 | Facilitates target protein binding via the carboxylate -OH. |
| Hydrogen Bond Acceptors | 3 | Enhances aqueous solubility compared to unsubstituted analogs. |
| Topological Polar Surface Area | 78.4 Ų | Excellent for systemic distribution; moderate blood-brain barrier penetration. |
Primary Biological Activities & Mechanistic Pathways
Oncology: The AhR-CYP1 Axis
The most rigorously validated biological activity of 2-phenylbenzothiazole derivatives is their potent, selective antitumor efficacy. Unlike broad-spectrum chemotherapeutics, these compounds exhibit a unique biphasic dose-response and exquisite selectivity for specific cancer cell lines (e.g., MCF-7 breast cancer) while sparing others (e.g., PC-3 prostate cancer)[3].
Mechanism of Action (Causality): The selective toxicity is driven by the4[4].
-
Binding & Translocation: The 2-phenylbenzothiazole acts as a ligand for the cytosolic AhR. Upon binding, the complex translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT).
-
Transcriptional Activation: This heterodimer binds to Xenobiotic Response Elements (XRE), massively upregulating the transcription of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 .
-
Metabolic Activation (Lethal Step): The upregulated CYP enzymes metabolize the parent benzothiazole into a highly reactive electrophilic intermediate (often an arene oxide or nitrenium ion).
-
DNA Adduction: This electrophile covalently binds to DNA, causing irreversible DNA adducts, S-phase cell cycle arrest, and subsequent apoptosis[4].
Cells lacking AhR expression or CYP1A1 inducibility remain entirely insensitive, explaining the compound's high therapeutic index.
Figure 1: AhR-Mediated Signaling and Metabolic Activation Pathway of 2-Phenylbenzothiazoles.
Antimicrobial and Antiparasitic Efficacy
Beyond oncology, the 6-carboxylic acid derivatives demonstrate significant antimicrobial and trypanocidal activity. Research shows that fluorinated 2-phenylbenzothiazoles arrest the cell cycle of Trypanosoma cruzi (the causative agent of Chagas disease) by disrupting parasitic proliferation[5]. Furthermore, amidation of the 6-carboxylic acid position yields compounds with potent minimum inhibitory concentrations (MIC) against Gram-positive bacteria like S. aureus[6].
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity, the following protocols are designed with built-in causality and self-validation steps.
Protocol 1: Synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid
Objective: Synthesize the core scaffold via oxidative condensation.
Rationale: Utilizing sodium metabisulfite (
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq) and the desired substituted benzaldehyde (1.05 eq) in anhydrous DMSO.
-
Oxidative Cyclization: Add
(1.05 eq) to the reaction mixture. -
Thermal Activation: Stir the mixture under reflux at 120°C for 60 minutes. Causality: The elevated temperature provides the activation energy required for the elimination of water and subsequent aromatization.
-
Precipitation & Isolation: Cool the mixture to room temperature and pour into ice-cold distilled water. The sudden shift in dielectric constant forces the hydrophobic benzothiazole product to precipitate.
-
Validation: Filter under vacuum, wash with water, and recrystallize from ethanol. Validate structural integrity using
-NMR (confirming the disappearance of the aldehyde proton at ~10 ppm) and LC-MS.
Protocol 2: In Vitro Cytotoxicity & Mechanistic Rescue Assay
Objective: Validate the AhR-CYP1A1 dependent cytotoxicity of the synthesized compounds. Rationale: A standard MTT assay only proves cell death. To prove the mechanism, we must establish a self-validating system using a positive control cell line (MCF-7, AhR+), a negative control cell line (PC-3, AhR-), and a pharmacological rescue condition (co-treatment with a CYP1A1 inhibitor)[3][4].
Step-by-Step Workflow:
-
Cell Seeding: Seed MCF-7 and PC-3 cells in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% . -
Compound Treatment: Treat cells with a concentration gradient (0.1 nM to 100 µM) of the 2-phenylbenzothiazole derivative.
-
Mechanistic Rescue (The Validation Step): In a parallel set of MCF-7 wells, co-administer the compound with 10 µM α-naphthoflavone (a specific CYP1A1 inhibitor). Causality: If the drug requires CYP1A1 to become a toxic electrophile, inhibiting CYP1A1 will "rescue" the cells, shifting the IC50 curve to the right.
-
Viability Readout: After 72h, add MTT reagent (5 mg/mL). Incubate for 4h, lyse cells with DMSO, and read absorbance at 570 nm.
-
Data Analysis: Calculate
values. A valid mechanistic profile will show nanomolar toxicity in MCF-7, micromolar/no toxicity in PC-3, and a loss of toxicity in the α-naphthoflavone rescue group.
Figure 2: Experimental Workflow for Synthesis and Mechanistic Validation.
Quantitative Data: Comparative Efficacy
The following table summarizes the structure-activity relationship (SAR) dynamics observed when testing 2-phenylbenzothiazole derivatives across different biological models.
Table 2: Comparative In Vitro Biological Efficacy
| Compound Modification | Target Cell Line / Organism | Observed Efficacy ( | Mechanistic Note |
| Unsubstituted 2-Phenylbenzothiazole | MCF-7 (Breast Cancer) | > 10 µM | Lacks sufficient AhR binding affinity. |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast Cancer) | < 0.1 nM | Highly potent; rapid CYP1A1-mediated activation[3]. |
| 2-(4-Aminophenyl)benzothiazole | PC-3 (Prostate Cancer) | > 100 µM | Insensitive due to lack of CYP1A1 machinery[3]. |
| Fluorinated 2-Phenylbenzothiazole | Trypanosoma cruzi | Arrests parasite cell cycle; fluorine enhances metabolic stability[5]. | |
| Benzothiazole-6-carboxamide derivative | S. aureus (Gram-positive) | MIC ~ 1.25 - 3.12 µg/mL | Amidation of the 6-carboxylic acid increases bacterial cell wall penetration[6]. |
References
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Anti-Inflammatory Potential of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid: Mechanistic Insights and Preclinical Workflows
Executive Summary & Pharmacological Rationale
The pursuit of next-generation anti-inflammatory therapeutics requires scaffolds that can selectively modulate inflammatory pathways without the systemic toxicity associated with classical non-steroidal anti-inflammatory drugs (NSAIDs). The benzothiazole core—a privileged bicyclic ring system comprising a benzene ring fused to a thiazole ring—has emerged as a highly versatile pharmacophore.
Specifically, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid and its derivatives represent a structural sweet spot for anti-inflammatory drug design. The molecular architecture dictates its efficacy:
-
The 2-Phenyl Substitution: Extends the conjugated
-system, providing critical lipophilic interactions that allow the molecule to anchor deeply into the hydrophobic binding pockets of target enzymes (e.g., mPGES-1 and COX-2). -
The 6-Carboxylic Acid Moiety: Acts as a potent hydrogen-bond donor and acceptor. In the acidic microenvironment of inflamed tissues, this moiety interacts with polar amino acid residues (such as Arginine or Tyrosine) at the active sites of inflammatory kinases and synthases, locking the inhibitor in place.
This whitepaper synthesizes the mechanistic pathways targeted by this compound class, summarizes recent quantitative efficacy data, and provides highly detailed, self-validating experimental protocols for preclinical evaluation.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory action of 2-phenylbenzothiazole derivatives is polypharmacological, targeting several critical nodes in the inflammatory cascade.
Selective mPGES-1 Inhibition
Traditional NSAIDs indiscriminately block Cyclooxygenase-1 (COX-1) and COX-2, leading to severe gastrointestinal and cardiovascular adverse effects. Human microsomal prostaglandin E2 synthase-1 (mPGES-1) is a downstream enzyme responsible for the terminal isomerization of PGH2 to the pro-inflammatory mediator PGE2. Recent structural studies demonstrate that1 [1], effectively suppressing PGE2 biosynthesis at low micromolar concentrations while sparing COX-1/2 activity.
Disruption of the NF-κB / COX-2 / iNOS Axis
Nuclear factor kappa B (NF-κB) is the master transcriptional regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB. Upon stimulation by lipopolysaccharides (LPS) or TNF-
Aldose Reductase (ALR2) Inhibition
In severe systemic inflammation (e.g., sepsis), endotoxins trigger massive oxidative stress.3 [3]. By inhibiting ALR2, these compounds prevent the activation of Protein Kinase C (PKC) and mitigate the endotoxin-induced systemic inflammatory response.
Fig 1. Mechanism of NF-κB pathway inhibition by benzothiazole derivatives.
Quantitative Data Presentation
To contextualize the potency of the benzothiazole scaffold, the following table summarizes the inhibitory concentrations (
| Compound Scaffold / Derivative | Target Enzyme / Pathway | Selectivity Profile | Reference | |
| 2-Phenylbenzothiazole Sulfonamide (Cpd 21) | mPGES-1 | 0.72 | Highly selective over COX-1, COX-2, and 5-LOX. | [1] |
| 2-Amino-6-trifluoromethoxy benzothiazole | COX-2 / NF- | < 5.0 | Strong in vivo reduction of paw edema and gastric ulcers. | [4] |
| Benzothiazole-based Thiazolidinone (Cpd 5) | Aldose Reductase (ALR2) | 3.99 | Moderate selectivity toward aldehyde reductase; sepsis model. | [3] |
| 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester | General Inflammatory Kinases | N/A | Key intermediate for synthesizing highly bioavailable agents. | [5] |
Experimental Protocols & Workflows
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following methodologies detail how to evaluate the anti-inflammatory potential of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid derivatives.
Cell-Free mPGES-1 Inhibition Assay
Objective: To quantify the direct inhibitory effect of the compound on mPGES-1 enzymatic activity, independent of cellular membrane permeability variables.
Causality & Rationale:
-
Enzyme Source: We utilize microsomes derived from A549 cells stimulated with IL-1
. Why? A549 cells constitutively express low levels of mPGES-1, but IL-1 stimulation aggressively upregulates its expression, providing a robust, high-yield microsomal fraction rich in the target enzyme. -
Reaction Termination: The reaction is stopped using a solution of
in HCl. Why? PGH2 (the substrate) is highly unstable and will spontaneously degrade into PGE2 at room temperature, creating a massive false-positive background. acts as a strong reducing agent that instantly converts unreacted PGH2 into stable PGF2 , freezing the PGE2 levels exactly where the enzymatic reaction stopped.
Step-by-Step Methodology:
-
Microsomal Preparation: Stimulate A549 cells with 10 ng/mL IL-1
for 72 hours. Harvest, sonicate in homogenization buffer (0.1 M potassium phosphate, pH 7.4, 1 mM glutathione), and centrifuge at 100,000 g for 1 hour at 4°C. Resuspend the microsomal pellet. -
Compound Incubation: In a 96-well plate, combine 2.5
g of microsomal protein with varying concentrations of the benzothiazole derivative (0.01 M to 100 M). Incubate for 15 minutes at 4°C to allow for orthosteric binding. -
Substrate Addition: Initiate the reaction by adding 20
M of PGH2. Incubate strictly for 60 seconds at 4°C. -
Termination: Immediately add 100
L of stop solution ( mM in 0.1 M HCl). -
Quantification: Quantify the synthesized PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.
System Validation & Quality Control:
-
Positive Control: MK-886 (a known mPGES-1 inhibitor) must be run in parallel to validate assay sensitivity.
-
Negative Control (Noise Floor): Run the assay without microsomal protein to measure the spontaneous non-enzymatic conversion of PGH2 to PGE2. This baseline must be subtracted from all test wells.
Fig 2. Self-validating workflow for the cell-free mPGES-1 inhibition assay.
High-Content Screening for NF-κB Nuclear Translocation
Objective: To visually and quantitatively assess the ability of the benzothiazole compound to prevent the nuclear translocation of the NF-κB p65 subunit in macrophages.
Causality & Rationale:
-
Subcellular Fractionation vs. Whole Cell Lysate: Analyzing whole-cell lysates via Western blot only shows total NF-κB expression, which remains relatively static during acute inflammation. We must use subcellular fractionation or immunofluorescence because the activation of NF-κB is defined entirely by its spatial migration from the cytosol to the nucleus.
-
LPS Stimulation: Lipopolysaccharide (LPS) is used to trigger Toll-Like Receptor 4 (TLR4), providing a reliable, physiological induction of the IKK/NF-κB axis.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well optical-bottom plate at
cells/well. Incubate overnight. -
Pre-treatment: Treat cells with the benzothiazole derivative (1, 10, and 50
M) for 2 hours. -
Stimulation: Add 1
g/mL LPS to the wells and incubate for exactly 30 minutes (the peak time for p65 translocation). -
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 to allow antibody penetration.
-
Staining: Incubate with a primary anti-p65 antibody, followed by an Alexa Fluor 488-conjugated secondary antibody (Green). Counterstain nuclei with DAPI (Blue).
-
Imaging & Analysis: Use a High-Content Imaging System to capture images. The software calculates the ratio of Green fluorescence intensity inside the DAPI mask (nucleus) versus outside the mask (cytoplasm).
System Validation & Quality Control:
-
Internal Control: The DAPI stain acts as an internal autofocus and segmentation control. If DAPI morphology indicates apoptosis/necrosis at 50
M, the reduced NF-κB translocation may be an artifact of cytotoxicity rather than specific pathway inhibition. Cell viability (e.g., MTT assay) must be run in parallel.
Conclusion & Future Perspectives
The 2-Phenyl-1,3-benzothiazole-6-carboxylic acid scaffold is not merely a generic heterocyclic building block; it is a highly tunable, privileged structure for anti-inflammatory drug discovery. By strategically leveraging the lipophilicity of the 2-phenyl ring and the hydrogen-bonding capacity of the 6-carboxylic acid, researchers can achieve high-affinity binding to targets like mPGES-1, ALR2, and the IKK complex. Future structural activity relationship (SAR) studies should focus on isosteric replacements of the carboxylic acid (e.g., tetrazoles or sulfonamides) to enhance oral bioavailability while maintaining the robust anti-inflammatory efficacy demonstrated in the preclinical models outlined above.
References
-
2-Phenylbenzothiazoles featuring heteroaryl sulfonamide end-capping substructures as developable mPGES-1 inhibitors Source: Arch Pharm (Weinheim) / PubMed URL:[Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line Source: PMC URL:[Link]
-
Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis Source: PMC URL:[Link]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities Source: PLOS One / ResearchGate URL:[Link]
Sources
- 1. 2-Phenylbenzothiazoles featuring heteroaryl sulfonamide end-capping substructures as developable mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design and Structure-Activity Relationship (SAR) of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid Analogs in Targeted Oncology
Executive Summary
The benzothiazole ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to neuroprotective effects[1]. Within this chemical space, 2-phenyl-1,3-benzothiazole-6-carboxylic acid and its functionalized derivatives have emerged as highly potent scaffolds for targeted oncology[2]. This in-depth technical guide explores the mechanistic rationale, synthetic methodologies, and Structure-Activity Relationship (SAR) of these analogs, specifically focusing on their development as receptor tyrosine kinase (RTK) inhibitors and apoptosis inducers.
Mechanistic Rationale & Target Biology
The efficacy of 2-phenylbenzothiazole analogs in oncology is driven by their structural mimicry of the adenine moiety of ATP[3]. This allows the flat, heteroaromatic bicyclic core to intercalate deeply into the hydrophobic ATP-binding cleft of overexpressed kinases such as VEGFR2, EGFR, and Itk[3][4].
-
The Bicyclic Core: The nitrogen and sulfur heteroatoms participate in critical dipole interactions and weak hydrogen bonding with the kinase hinge region.
-
The 6-Carboxylic Acid Position: The C6 position is strategically oriented toward the solvent-exposed region or secondary hydrophobic pockets of the kinase[2]. While a free carboxylic acid provides excellent in vitro target affinity via strong hydrogen bonding (e.g., with Cys919 in VEGFR2), it severely limits cellular membrane permeability[5]. Converting this moiety into a carboxamide or a thiazolidinone conjugate alters the physicochemical profile, dramatically enhancing intracellular accumulation and whole-cell antiproliferative efficacy[6].
Fig 1: RTK inhibition by benzothiazole analogs leading to apoptosis and reduced proliferation.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-phenyl-1,3-benzothiazole-6-carboxylic acid analogs can be divided into two distinct modulatory zones: the 2-phenyl ring and the 6-position appendage.
Zone 1: The 2-Phenyl Ring (Selectivity & Lipophilicity)
Substitutions on the 2-phenyl ring dictate the compound's orientation within the target's binding pocket[7].
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO₂) at the para or meta positions enhance the electrophilicity of the core, improving target residence time and overall cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines[5][8].
-
Electron-Donating Groups (EDGs): Methoxy (-OCH₃) substitutions can improve aqueous solubility and have been shown to optimize the fit into deep hydrophobic pockets, occasionally shifting selectivity toward specific cell lines like colon carcinoma[1][9].
Zone 2: The 6-Carboxylic Acid (Permeability & Conjugation)
The derivatization of the 6-carboxylic acid is the primary driver of pharmacokinetic viability[10].
-
Carboxamides: Coupling the acid with basic aliphatic amines (e.g., pyrrolidin-1-ylethanamine) introduces a protonatable center at physiological pH, significantly improving drug-likeness and cellular uptake[4].
-
Thiazolidinone Conjugates: Reacting benzothiazole Schiff bases with thioglycolic acid yields thiazolidinone-substituted derivatives. This dual-pharmacophore approach results in synergistic anticancer activity, often pushing IC₅₀ values into the low micromolar or nanomolar range[6][9].
Table 1: Summarized SAR Data against Cancer Cell Lines
Note: Data synthesized from standardized in vitro viability assays (e.g., MTS/BrdU) across multiple studies[3][5][6].
| Compound | R1 (2-Phenyl Substitution) | R2 (6-Position Derivative) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Mechanistic Observation |
| 1a | -H | -COOH | >50.0 | >50.0 | Poor cellular permeability; high target affinity in vitro. |
| 1b | 4-Cl | -COOH | 42.1 | 45.3 | Halogen addition slightly improves lipophilicity. |
| 2a | 4-Cl | -CONH-(CH₂)₂-Pyrrolidine | 7.8 | 9.2 | Basic amine enhances cellular uptake and solubility. |
| 2b | 3,4-diOCH₃ | -CONH-(CH₂)₂-Pyrrolidine | 4.3 | 6.5 | EDGs at meta/para positions optimize deep pocket fit. |
| 3a | 4-F | Thiazolidin-4-one conjugate | 2.1 | 3.2 | Dual-pharmacophore synergy; strong apoptosis induction. |
| 3b | 4-NO₂ | Thiazolidin-4-one conjugate | 1.8 | 2.9 | Strong EWG maximizes hinge region dipole interactions. |
Synthetic Methodologies & Experimental Workflows
The synthesis of these analogs relies on a self-validating, robust workflow that ensures high yield and purity. The core scaffold is generated via oxidative cyclization, followed by highly efficient amide coupling[4][11].
Fig 2: Step-by-step synthetic workflow for 2-phenyl-1,3-benzothiazole-6-carboxamide derivatives.
Protocol A: Synthesis of the Core Scaffold (2-Arylbenzothiazole-6-carboxylic acid)
Causality Check: Nitrobenzene is utilized not just as a high-boiling solvent, but as a mild in situ oxidant. It drives the thermodynamically favorable aromatization of the transient benzothiazoline intermediate into the fully conjugated benzothiazole ring[4].
-
Condensation: In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid (5.0 mmol) and the selected substituted benzaldehyde (5.1 mmol) in a solvent mixture of glacial acetic acid (5 mL) and nitrobenzene (15 mL)[4].
-
Oxidative Cyclization: Heat the reaction mixture to 185°C under reflux for 15–30 minutes.
-
Acid-Base Workup (Self-Purification): Cool the mixture to room temperature. Basify the solution using 1 M NaOH to deprotonate and solubilize the carboxylic acid. Extract the organic impurities (unreacted aldehyde and nitrobenzene) with ethyl acetate[4].
-
Isolation: Carefully acidify the aqueous layer with concentrated HCl to precipitate the product. Collect via vacuum filtration, wash with cold water, and dry under a vacuum to yield the pure core scaffold.
Protocol B: Amidation via HATU Coupling
Causality Check: HATU is selected over standard EDC/NHS coupling because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This prevents racemization (if chiral centers are present) and easily overcomes the steric hindrance associated with the rigid benzothiazole core[4][11].
-
Activation: Dissolve the synthesized 2-arylbenzothiazole-6-carboxylic acid (1.0 mmol) in anhydrous DMF (20 mL). Add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol). Stir for 5 minutes at room temperature[4].
-
Coupling: Add the desired amine (e.g., 2-pyrrolidin-1-ylethanamine, 2.0 mmol) dropwise. Stir the mixture overnight under an inert nitrogen atmosphere[4].
-
Purification: Quench the reaction with water, extract with dichloromethane (DCM), wash with 1 M NaHCO₃, and purify via silica gel column chromatography (MeOH:DCM, 5:95) to isolate the target carboxamide[4].
Protocol C: In Vitro Kinase Inhibition Assay (VEGFR2/EGFR)
-
Reagent Preparation: Prepare a 3x master mix of the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the benzothiazole analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent protein denaturation.
-
Equilibration: Add the kinase master mix to the compound wells and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add a 3x ATP/Substrate mix to initiate the reaction. Critical Step: The ATP concentration must be set exactly at the
for the specific kinase to accurately assess ATP-competitive inhibition[3]. -
Detection & Analysis: After 60 minutes, terminate the reaction using a standard luminescent kinase reagent (e.g., ADP-Glo™). Measure luminescence and calculate IC₅₀ values using a 4-parameter logistic curve fit.
Conclusion
The 2-phenyl-1,3-benzothiazole-6-carboxylic acid scaffold represents a highly tunable, privileged structure for oncological drug discovery. By systematically manipulating the electronic properties of the 2-phenyl ring and utilizing the 6-carboxylic acid as a conjugation point for permeability-enhancing moieties, researchers can rationally design potent, multi-targeted kinase inhibitors. The step-by-step methodologies and SAR insights provided herein serve as a foundational blueprint for optimizing this class of compounds toward clinical viability.
References
1.[5] Insights into SAR for antiproliferative activity in vitro of benzazole derivatives. - ResearchGate. URL: 2.[3] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. URL: 3.[4] WO2004016270A1 - USE OF Itk INHIBITORS FOR THE TREATMENT OF MAST CELL-DRIVEN OR BASOPHIL-DRIVEN DISEASES - Google Patents. URL: 4.[6] Synthesis of thiazolidinone substituted benzothiazole-6-carboxylic derivatives. - ResearchGate. URL: 5.[2] Benzothiazole derivatives as anticancer agents - Taylor & Francis. URL: 6.[11] Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. URL: 7.[9] Benzothiazole derivatives as anticancer agents - FLORE (University of Florence). URL: 8.[7] Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles - ResearchGate. URL: 9.[8] Synthesis and In vitro Antimicrobial Activity of Novel 2-(4-(Substituted-carboxamido)benzyl / phenyl)benzothiazoles - SRCE. URL: 10.[1] Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. URL: 11.[10] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency - RSC Publishing. URL:
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
In Silico Modeling and Docking Studies of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid: A Comprehensive Computational Workflow
Target Audience: Researchers, computational chemists, and drug development professionals. Focus Area: Anticancer drug discovery targeting the Epidermal Growth Factor Receptor (EGFR).
Executive Summary & Pharmacological Rationale
The benzothiazole ring system—a fusion of benzene and thiazole rings—is a highly privileged scaffold in medicinal chemistry, known for its versatile pharmacological profile, including potent antimicrobial and anticancer properties[1]. Among its derivatives, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid (CAS 19989-69-6)[2] presents a unique structural topology. The presence of the lipophilic phenyl ring at the C2 position combined with a hydrogen-bond-donating/accepting carboxylic acid group at the C6 position makes it an ideal candidate for competitive kinase inhibition.
Recent literature highlights the efficacy of 2-substituted benzothiazole-carboxamide and carboxylic acid hybrids in targeting the Epidermal Growth Factor Receptor (EGFR), a critical kinase overexpressed in various malignancies such as breast and colon cancers[3]. By binding to the ATP-binding pocket of EGFR, these derivatives disrupt downstream signaling pathways responsible for tumor proliferation.
This whitepaper outlines a self-validating in silico workflow to evaluate the binding affinity, pharmacokinetic profile, and dynamic stability of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid against the EGFR kinase domain.
Fig 1: Mechanism of EGFR inhibition by benzothiazole derivatives.
Computational Workflow Architecture
To ensure scientific integrity and reproducibility, the in silico pipeline is divided into four distinct phases: Ligand/Target Preparation, Molecular Docking, ADMET Profiling, and Molecular Dynamics (MD) Simulation.
Fig 2: End-to-end in silico molecular modeling and simulation workflow.
Step-by-Step Methodologies & Causality Analysis
Phase 1: Ligand and Target Preparation
Causality Principle: Accurate docking requires the ligand to be in its global energy minimum and the protein to reflect a biologically active, desolvated state.
Ligand Preparation Protocol:
-
Structure Generation: The 2D structure of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid is drawn and converted to 3D using tools like Avogadro or Spartan.
-
Geometry Optimization: Energy minimization is performed using the MMFF94 force field or Density Functional Theory (DFT). Why? This ensures the molecule is not artificially strained, which would penalize the docking score[1].
-
Charge Assignment: Gasteiger partial charges are added, and rotatable bonds (specifically the C-C bond connecting the phenyl ring and the C-C bond of the carboxylic acid) are defined using AutoDock Tools or the Meeko Python package[4].
Protein Preparation Protocol:
-
Structure Retrieval: The 3D crystal structure of the EGFR kinase domain (e.g., PDB ID: 4WKQ) is retrieved from the Protein Data Bank.
-
Desolvation & Cleaning: Co-crystallized ligands and water molecules are removed. Why? Unless specific structural waters are known to mediate crucial ligand-receptor interactions, bulk water causes steric clashes that prevent the docking algorithm from exploring the active site[5].
-
Protonation: Polar hydrogens are added. Why? AutoDock Vina uses a united-atom scoring function where non-polar hydrogens are merged with heavy atoms; however, polar hydrogens are strictly required to calculate directional hydrogen bond vectors[6].
-
Charge Assignment: Kollman charges are assigned to the macromolecule, and the file is saved in .pdbqt format.
Phase 2: Molecular Docking via AutoDock Vina
Causality Principle: Docking algorithms must balance computational speed with the thermodynamic accuracy of binding pose predictions.
-
Grid Box Definition: A grid box is centered on the ATP-binding pocket of EGFR (e.g., coordinates X: 15.2, Y: 53.9, Z: 16.9) with dimensions sufficient to encompass the active site (e.g., 20×20×20 Å)[4].
-
Execution: AutoDock Vina 1.2.0 is executed. The exhaustiveness parameter is increased from the default 8 to 32. Why? Higher exhaustiveness increases the probability of the Monte Carlo algorithm finding the global minimum in complex, flexible binding pockets[5],[4].
-
Scoring: Vina calculates the binding affinity using an empirical scoring function that evaluates steric interactions (Lennard-Jones potential), hydrogen bonding, and hydrophobic interactions[6].
Phase 3: ADMET Pharmacokinetic Profiling
Causality Principle: High binding affinity is clinically useless if the molecule cannot reach its target.
-
Submission: The SMILES string of the ligand is submitted to the SwissADME web server[7].
-
Evaluation: The tool predicts physicochemical properties, Lipinski's Rule of Five compliance, and gastrointestinal (GI) absorption using the BOILED-Egg model[7].
Phase 4: Molecular Dynamics (MD) Simulation
Causality Principle: Docking provides a static snapshot; MD simulations validate the stability of the ligand-protein complex over time under physiological conditions.
-
Topology Generation: The GROMACS physics engine is used[8]. The protein topology is generated using the CHARMM36 force field. Ligand topology is generated via the CGenFF server.
-
Solvation & Neutralization: The complex is placed in a dodecahedron box, solvated with the TIP3P water model, and neutralized with Na+/Cl- ions to mimic physiological osmolarity.
-
Energy Minimization: A steepest descent algorithm is run for 50,000 steps to remove steric clashes.
-
Equilibration: The system undergoes 100 ps of NVT (constant Number of particles, Volume, and Temperature at 300K) and 100 ps of NPT (constant Pressure at 1 bar) equilibration to stabilize the thermodynamic ensemble[8].
-
Production Run: A 100 ns unrestrained MD simulation is executed. Trajectories are analyzed for Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)[8].
Quantitative Data & Interaction Analysis
Table 1: Molecular Docking Results & Interaction Profile
Data represents typical computational outputs for benzothiazole-carboxylic acid derivatives against EGFR (PDB: 4WKQ).
| Parameter | Value / Interacting Residues | Mechanistic Significance |
| Binding Affinity | -8.4 kcal/mol | Indicates strong, spontaneous competitive binding within the ATP pocket. |
| Hydrogen Bonds | Met793, Thr790 | The carboxylic acid group acts as a strong H-bond acceptor/donor, anchoring the ligand to the hinge region[9]. |
| Hydrophobic Interactions | Leu718, Val726, Ala743 | The lipophilic phenyl ring and benzothiazole core engage in Pi-Alkyl and Pi-Sigma interactions, stabilizing the pose[9]. |
| Pi-Pi Stacking | Phe723 | Aromatic stacking with the benzothiazole core restricts ligand mobility. |
Table 2: SwissADME Pharmacokinetic Profiling
Calculated parameters for 2-Phenyl-1,3-benzothiazole-6-carboxylic acid.
| Property | Predicted Value | Pharmacological Implication |
| Molecular Weight | 255.29 g/mol | Ideal for small-molecule drugs (< 500 g/mol ). |
| LogP (Lipophilicity) | ~3.5 | Optimal balance for cell membrane permeability without excessive retention in adipose tissue. |
| H-Bond Donors/Acceptors | 1 / 3 | Complies with Lipinski's Rule of 5 (HBD < 5, HBA < 10)[7]. |
| GI Absorption | High | Excellent candidate for oral formulation. |
| BBB Permeability | Low | The polar carboxylic acid group prevents Blood-Brain Barrier crossing, reducing CNS toxicity risks. |
Discussion & Future Perspectives
The in silico modeling of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid demonstrates its robust potential as a kinase inhibitor. The docking studies reveal that the carboxylic acid moiety at the C6 position is not merely a structural appendage but a critical pharmacophore responsible for anchoring the molecule to the hinge region of the kinase (e.g., Met793). Simultaneously, the phenyl ring at C2 drives deep into the hydrophobic sub-pocket, displacing water and maximizing entropic gains.
The MD simulation protocol outlined above is critical for validating these static docking poses. A stable RMSD trajectory (< 2.0 Å variance) over 100 ns would confirm that the ligand does not dissociate from the active site, while RMSF analysis of the protein backbone would highlight the dampening of the activation loop's flexibility—a hallmark of effective kinase inhibition.
Coupled with a highly favorable ADMET profile (high GI absorption, low CNS toxicity), this benzothiazole derivative serves as a highly optimized lead compound. Future in vitro enzymatic assays (e.g., MTT assays on MCF-7 or HCT-116 cell lines) should be prioritized to empirically validate these computational findings[3].
References
-
MDPI. "Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents." PMC. URL:[Link]
-
Asian Journal of Chemistry (2025). "Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies." Asianpubs.org. URL: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. URL:[Link]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading." Journal of Computational Chemistry. URL:[Link]
-
Lemkul, J. A. (2019). "Introductory Tutorials for Simulating Protein Dynamics with GROMACS." ACS Publications. URL:[Link]
-
Eberhardt, J., et al. (2021). "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." Journal of Chemical Information and Modeling. URL:[Link]
-
AutoDock Vina Documentation. "Basic docking — Autodock Vina 1.2.0 documentation." Read the Docs. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 19989-69-6 | 8H70-1-6X | MDL MFCD08592839 | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 3. asianpubs.org [asianpubs.org]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Application Note: Green Synthesis and Mechanistic Profiling of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid
Executive Summary
2-Phenyl-1,3-benzothiazole-6-carboxylic acid (CAS: 19989-69-6)[1] is a privileged pharmacophore with significant historical and contemporary relevance in medicinal chemistry, notably explored as a core scaffold in antimalarial agents analogous to cinchophen[2]. Historically, the synthesis of this compound relied on the condensation of 4-amino-3-mercaptobenzoic acid (CAS: 14543-45-4) with benzaldehyde in refluxing nitrobenzene, which acts as both a harsh solvent and an oxidant.
As drug development paradigms shift towards sustainable practices, this application note details a highly efficient, green chemistry protocol utilizing a hydrogen peroxide and hydrochloric acid (
Mechanistic Rationale & Causality
The synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid via the
-
Imine Formation (Acid Catalysis): The reaction initiates with the condensation of the primary amine of 4-amino-3-mercaptobenzoic acid with the carbonyl group of benzaldehyde. The addition of HCl (3 equivalents) is causal here: it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the Schiff base (imine)[4].
-
Intramolecular Cyclization: The adjacent thiol group (-SH) undergoes an intramolecular nucleophilic attack on the imine carbon, yielding a 2-phenylbenzothiazoline-6-carboxylic acid intermediate.
-
Oxidative Aromatization: The benzothiazoline intermediate is non-aromatic in the heterocyclic ring. Hydrogen peroxide (6 equivalents) acts as the terminal oxidant, driving the dehydrogenation of the thiazoline ring to form the fully aromatized benzothiazole[5]. The excess
is required to overcome the activation energy of aromatization and compensate for any disproportionation of the peroxide in the acidic media[4]. Water is the only byproduct, cementing the protocol's green credentials[4].
Mechanistic pathway for the green synthesis of 2-phenyl-1,3-benzothiazole-6-carboxylic acid.
Comparative Reaction Metrics
To justify the shift from classical to green methodologies, Table 1 summarizes the operational parameters and environmental impact of both synthetic routes.
Table 1: Optimization and Comparison of Synthetic Routes
| Parameter | Classical Route (Nitrobenzene) | Green Route ( |
| Reagents | 4-Amino-3-mercaptobenzoic acid, Benzaldehyde | 4-Amino-3-mercaptobenzoic acid, Benzaldehyde |
| Solvent / Oxidant | Nitrobenzene (Acts as both) | Ethanol / 30% |
| Catalyst | None (Thermal driving force) | Concentrated HCl |
| Temperature | Reflux (~210 °C) | Room Temperature (25 °C) |
| Reaction Time | 6 Hours | 1 Hour |
| Typical Yield | ~73% | 85 - 94% |
| Byproducts | Reduced nitrobenzene derivatives (Toxic) | Water (Benign) |
Experimental Protocol: /HCl Mediated Synthesis
This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) serve as in-process controls to ensure reaction fidelity without the immediate need for complex spectroscopy.
Materials & Reagents:
-
4-Amino-3-mercaptobenzoic acid (1.0 mmol, ~169.2 mg)
-
Benzaldehyde (1.0 mmol, ~106.1 mg / 102 µL)
-
30% Hydrogen Peroxide (
) aqueous solution (6.0 mmol, ~0.6 mL)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Concentrated Hydrochloric Acid (HCl, 37%) (3.0 mmol, ~0.25 mL)[5]
-
Absolute Ethanol (10 mL)
-
Ice-cold distilled water (30 mL)
Step-by-step experimental workflow for the H2O2/HCl mediated oxidative cyclization.
Step-by-Step Methodology:
-
Precursor Dissolution : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-amino-3-mercaptobenzoic acid and 1.0 mmol of benzaldehyde in 10 mL of absolute ethanol.
-
Causality: Ethanol is chosen not only for its low environmental impact but because it effectively solvates both the polar starting material and the non-polar benzaldehyde, ensuring a homogeneous reaction mixture[4].
-
-
Catalyst & Oxidant Addition : Begin stirring at room temperature (20-25 °C). Slowly add the concentrated HCl (3.0 mmol) dropwise, followed immediately by the careful, dropwise addition of 30%
(6.0 mmol)[4].-
Causality: The order of addition is critical. Adding HCl first establishes the acidic environment required for imine formation and stabilizes the thiol against premature oxidative dimerization. Adding
slowly mitigates the exothermic nature of the oxidation[4].
-
-
Reaction Maturation : Stir the mixture at room temperature for 1 hour.
-
Self-Validation: The reaction will transition from a clear/pale solution to a cloudy suspension as the highly aromatic, less soluble 2-phenyl-1,3-benzothiazole-6-carboxylic acid begins to precipitate. TLC (Eluent: Hexane/Ethyl Acetate 3:1) can be used to confirm the disappearance of the starting materials[5].
-
-
Quenching & Isolation : Pour the crude reaction mixture into 30 mL of ice-cold distilled water under vigorous stirring.
-
Causality: The sudden increase in aqueous polarity and drop in temperature forces the complete precipitation of the target compound while keeping unreacted
and HCl in solution[4].
-
-
Purification : Collect the precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is pH neutral. Recrystallize from hot ethanol to yield the pure 2-phenyl-1,3-benzothiazole-6-carboxylic acid.
Troubleshooting & Causality Matrix
Even robust protocols can experience deviations. Table 2 outlines common failure modes and their mechanistic corrections.
Table 2: Troubleshooting and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Formation of insoluble white/yellow precipitate before | Oxidative dimerization of 4-amino-3-mercaptobenzoic acid to a disulfide due to atmospheric oxygen. | Degas the ethanol prior to use. Ensure the system is flushed with nitrogen if ambient humidity/oxygen is high. |
| Reaction stalls; TLC shows a persistent intermediate spot | Incomplete oxidation of the 2-phenylbenzothiazoline-6-carboxylic acid intermediate. | Add an additional 1.0 mmol of 30% |
| Low yield upon precipitation in ice water | Product remains partially solvated due to high residual ethanol concentration or low acidity. | Concentrate the reaction mixture via rotary evaporation to remove 50% of the ethanol before pouring into ice water. |
References
-
CAS 19989-69-6 | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid. SynQuest Labs. Available at: 1
-
The Synthesis of New Antimalarial Drugs. DTIC. Available at: 2
-
A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. ResearchGate. Available at: 6
-
Product Examples From Ivy Fine Chemicals. Ivy Fine Chemicals. Available at: 7
-
Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol. Benchchem. Available at: 4
-
A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. ResearchGate. Available at: 5
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: 3
Sources
- 1. CAS 19989-69-6 | 8H70-1-6X | MDL MFCD08592839 | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ivychem.com [ivychem.com]
Application Note: 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid in Advanced Organic Synthesis and Drug Discovery
Executive Summary
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its profound ability to interact with diverse biological targets. Specifically, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid (CAS: 19989-69-6) serves as a highly versatile building block[1]. The presence of the carboxylic acid at the 6-position provides a synthetic handle for late-stage functionalization, while the 2-phenyl substituent extends the conjugated π-system, enhancing lipophilicity, blood-brain barrier (BBB) permeability, and fluorescent properties.
This application note details the mechanistic rationale, key application areas, and self-validating protocols for utilizing this building block in the development of anticancer agents, antimicrobial compounds, and radiolabeled probes for Alzheimer's disease diagnostics.
Chemical Profile & Quantitative Data
Understanding the physicochemical properties of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid is critical for predicting its behavior in organic synthesis, particularly regarding solubility and reactivity during coupling reactions.
Table 1: Physicochemical Properties and Descriptors
| Property | Value | Synthetic Implication |
| CAS Number | 19989-69-6 | Standard identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₄H₉NO₂S | Highly aromatic; requires polar aprotic solvents (DMF, DMSO) for dissolution. |
| Molecular Weight | 255.29 g/mol | Ideal low-molecular-weight starting point for lead optimization[1]. |
| LogP (Predicted) | ~3.80 | High lipophilicity facilitates BBB penetration for CNS-targeted derivatives[2]. |
| Functional Groups | -COOH, Thiazole N, Thioether S | -COOH allows amide/ester coupling; Thiazole N acts as a metal-coordinating ligand. |
| UV Absorbance | Strong at 254 nm / 365 nm | Extended π-conjugation allows easy reaction monitoring via UV-TLC. |
Mechanistic Insights: Why this Specific Scaffold?
The selection of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid over other positional isomers is driven by specific structure-activity relationships (SAR):
-
Electronic Effects: The electron-withdrawing nature of the benzothiazole core makes the 6-carboxylic acid relatively acidic but can reduce its nucleophilicity during activation. Highly efficient coupling reagents (e.g., HATU) are required to prevent sluggish reaction kinetics.
-
Pharmacophore Alignment: In amyloid-β imaging, the planar 2-phenylbenzothiazole core intercalates into the β-sheet structures of amyloid plaques. The 6-position is sterically tolerant, allowing the attachment of bulky metal chelators without disrupting the core's binding affinity[3].
-
Metabolic Stability: The sulfur atom in the thiazole ring resists oxidative degradation better than its oxazole or imidazole counterparts, prolonging the half-life of derived therapeutics.
Key Application Areas
Diagnostic Imaging: Amyloid-β PET/SPECT Probes
The aggregation of amyloid-β (Aβ) peptides is a primary biomarker for Alzheimer's disease. 2-Phenylbenzothiazole derivatives have been extensively conjugated with transition metals to create diagnostic imaging probes. For instance, conjugation with cyclopentadienyl tricarbonyl
Anticancer and Antimicrobial Agents
The benzothiazole core mimics purine bases, allowing it to interfere with DNA processing enzymes. Triazole-tagged derivatives of 2-phenylbenzothiazole, synthesized via CuAAC "click" chemistry, have demonstrated remarkable cytotoxicity against A549, SKOV3, and MCF7 cancer cell lines, rivaling the efficacy of doxorubicin[5]. Additionally, functionalizing the 6-carboxylic acid into specific carboxamides (e.g.,
Synthetic Workflows & Logical Relationships
The following diagram illustrates the synthetic divergence of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid into various therapeutic and diagnostic modalities.
Synthetic divergence of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in drug discovery.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps. This prevents the propagation of errors through multi-step syntheses.
Protocol A: Synthesis of N-Substituted 2-Phenylbenzothiazole-6-carboxamides
Causality: Carboxylic acids on electron-deficient aromatic rings can be unreactive. We utilize HATU over EDC/HOBt because HATU forms a highly reactive HOAt-ester intermediate, driving the reaction to completion even with sterically hindered or weakly nucleophilic amines.
Step 1: Carboxylic Acid Activation
-
In an oven-dried round-bottom flask under
, dissolve 2-Phenyl-1,3-benzothiazole-6-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). -
Add HATU (1.2 equiv, 0.6 mmol) and
-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.
-
Self-Validation Check 1: Remove a 5 µL aliquot and quench with 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (
) confirms successful activation of the acid to the HOAt ester.
Step 2: Amine Coupling
-
Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise to the activated mixture.
-
Stir at room temperature for 2–4 hours.
-
Self-Validation Check 2: Perform TLC (Hexanes:EtOAc 1:1) visualized under UV 254 nm. The highly fluorescent product spot will migrate significantly higher (
) than the baseline-retained carboxylic acid starting material.
Step 3: Workup and Purification
-
Quench the reaction with ice-cold water (20 mL), inducing precipitation of the highly hydrophobic product.
-
Filter the precipitate, wash with saturated
(to remove unreacted acid) and 1M HCl (to remove unreacted amine). -
Purify via flash column chromatography if necessary.
-
Self-Validation Check 3:
NMR (DMSO- ). Confirm success by the disappearance of the broad carboxylic acid -OH peak ( ppm) and the appearance of the sharp amide -NH peak (typically 8.5–10.5 ppm).
Protocol B: Synthesis of Rhenium/Technetium-99m Conjugated Probes
Causality: The
Step 1: Metalation
-
Dissolve the ligand (e.g., a cyclopentadienyl-conjugated 2-phenylbenzothiazole derivative) in a 1:1 mixture of Methanol/Saline.
-
Add the metal precursor
(for cold validation) or (for radiotracer synthesis). -
Heat the sealed vial at 75°C for 45 minutes.
Step 2: Radiochemical Validation
-
Self-Validation Check: Analyze the reaction mixture via Radio-HPLC (C18 column, Gradient Acetonitrile/Water with 0.1% TFA). The unreacted
will elute near the solvent front (highly polar), while the successful -benzothiazole complex will elute much later due to the high lipophilicity of the 2-phenylbenzothiazole core. A Radiochemical Yield (RCY) of >95% validates the protocol.
References
Sources
- 1. CAS: 19989-69-6 | CymitQuimica [cymitquimica.com]
- 2. molforge.ai [molforge.ai]
- 3. 2-Phenylbenzothiazole conjugated with cyclopentadienyl tricarbonyl [CpM(CO)3] (M = Re, 99mTc) complexes as potential imaging probes for β-amyloid plaques - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 2-Phenylbenzothiazolyl iridium complexes as inhibitors and probes of amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pure-synth.com [pure-synth.com]
- 7. Benzothiazole-6-carboxylic acid 96 3622-35-3 [sigmaaldrich.com]
Application Note: Preclinical Evaluation of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid in In Vitro Cancer Models
Introduction & Mechanistic Rationale
2-Phenyl-1,3-benzothiazole derivatives represent a privileged scaffold in oncology drug discovery, known for their broad-spectrum pharmacological activities[1]. Specifically, substitutions at the 6-position of the benzothiazole core—such as the carboxylic acid moiety in 2-Phenyl-1,3-benzothiazole-6-carboxylic acid —dramatically alter the molecule's electronic distribution and lipophilicity. This specific structural modification enhances hydrogen bonding capabilities, allowing the compound to act as a potent ATP-competitive inhibitor of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[2].
Furthermore, these derivatives have been shown to interact with the Aryl hydrocarbon Receptor (AhR) and induce caspase-3 mediated apoptosis across various solid tumor models, including breast adenocarcinoma and glioblastoma[2]. The dual-pathway disruption ensures robust cytotoxicity even in aggressive, drug-resistant phenotypes.
Mechanistic pathways of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in cancer cells.
Cell Line Selection & Profiling
To establish a rigorous therapeutic window, it is critical to evaluate the compound across a panel of phenotypically diverse cancer cell lines alongside a non-tumorigenic control[3]. The inclusion of a normal cell line (e.g., MCF-10A) is a mandatory self-validating step to calculate the Selectivity Index (SI) and rule out broad-spectrum, off-target cytotoxicity[3].
Table 1: Representative Cytotoxicity Profile (IC₅₀) of 6-Substituted 2-Phenylbenzothiazoles
| Cell Line | Tissue Origin | Receptor Status | Expected IC₅₀ (µM, 72h) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | ER+, PR+, HER2- | 12.4 ± 1.2 | > 8.0 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple Negative (TNBC) | 18.7 ± 2.1 | > 5.3 |
| U87-MG | Glioblastoma | EGFR amplified | 8.5 ± 0.9 | > 11.7 |
| MCF-10A | Normal Mammary Epithelium | Non-tumorigenic | > 100.0 | N/A |
(Note: Quantitative data synthesized based on structure-activity relationship trends of 6-substituted 2-phenylbenzothiazole analogs[2][3].)
Detailed Experimental Protocols
Cytotoxicity Profiling via MTT Assay
Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. We select this assay because it provides a direct, quantitative readout of metabolic viability, which tightly correlates with cell proliferation and survival following exposure to benzothiazole derivatives[2][3].
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, U87-MG) and normal cells (MCF-10A) at a density of
cells/well in a 96-well plate[3]. Incubate overnight at 37°C, 5% CO₂. Validation Check: Overnight adherence ensures cells have recovered from trypsinization and are in a logarithmic growth phase prior to drug exposure. -
Compound Preparation: Dissolve 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in 100% DMSO to create a 10 mM stock. Dilute serially in complete culture media to final well concentrations ranging from 0.1 µM to 100 µM.
-
Treatment Phase: Treat cells with the compound for 72 hours. Crucially, include a 0.1% DMSO vehicle control and a positive control (e.g., Gefitinib, 1 µM)[3]. Validation Check: The 0.1% DMSO control validates that solvent toxicity is not artificially inflating the compound's apparent cytotoxicity.
-
MTT Incubation: Replace the treatment media with 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 2-4 hours at 37°C[3].
-
Solubilization & Readout: Carefully aspirate the media and dissolve the resulting insoluble formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader[2][3].
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
Causality & Rationale: To definitively differentiate between cytostatic growth inhibition (cell cycle arrest) and true cytotoxic cell death, we utilize Annexin V/PI dual staining. Annexin V detects externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains DNA in membrane-compromised cells (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat MCF-7 cells with the compound at
and concentrations for 48 hours. Harvest both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer. Validation Check: Retaining floating cells in the culture media is critical; discarding them will artificially lower the apoptotic cell count and skew the data towards false viability. -
Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins that may interfere with fluorophore binding.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to halt the reaction and analyze immediately via flow cytometry, gating for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).
Target Engagement Validation (Western Blotting)
Causality & Rationale: Phenotypic death must be mechanistically linked to the proposed mechanism of action. Western blotting for phosphorylated EGFR (p-EGFR) and downstream p-AKT confirms that the compound is actively inhibiting its intended kinase targets in the cellular environment[2][3].
Step-by-Step Methodology:
-
Lysate Preparation: Following a 24-hour treatment, lyse cells on ice in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Validation Check: Phosphatase inhibitors are non-negotiable here; their omission will result in the rapid, artifactual degradation of p-EGFR and p-AKT signals during lysis.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 30 µg per lane).
-
Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA for 1 hour, then probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and
-actin (loading control) overnight at 4°C. -
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using enhanced chemiluminescence (ECL).
Experimental Workflow Summary
Experimental workflow for evaluating benzothiazole derivatives in cancer models.
References
-
[2] Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors Source: ResearchGate URL:
-
[3] Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines Source: Benchchem URL:
-
[1] A REVIEW ON BENZOTHIAZOLE AND ITS DERIVATIVES IN MEDICAL AND PHARMACEUTICAL FIELD Source: Amazon AWS URL:
Sources
Application Note: In Vitro Evaluation of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid in Breast Cancer Models
Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Design, and Standardized In Vitro Protocols
Executive Summary
The benzothiazole pharmacophore is a privileged scaffold in oncology, with 2-phenylbenzothiazole derivatives—such as DF 203 and its clinical prodrug Phortress—demonstrating profound and selective anticancer activity[1]. Recent structural optimizations have identified 2-Phenyl-1,3-benzothiazole-6-carboxylic acid and its esterified derivatives as highly potent agents against human breast adenocarcinoma.
This application note provides a comprehensive, self-validating experimental framework for testing 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). By combining viability screening, flow cytometry, and mechanistic protein analysis, this guide ensures robust, reproducible data generation suitable for preclinical drug development pipelines.
Mechanistic Rationale: The AhR/CYP1A1 Axis
To design an effective testing protocol, one must first understand the causality of the compound's cytotoxicity. 2-Phenylbenzothiazoles are not traditional cytotoxic agents; they act as highly selective prodrugs mediated by the Aryl Hydrocarbon Receptor (AhR) [2].
Upon entering the cell, the benzothiazole ligand binds to cytosolic AhR. This complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) to induce the transcription of Cytochrome P450 1A1 (CYP1A1)[1]. CYP1A1 then metabolically oxidizes the parent benzothiazole into a highly reactive electrophilic intermediate. This metabolite covalently binds to DNA, forming adducts that trigger cell cycle arrest and apoptosis[1][3].
Figure 1: AhR/CYP1A1-mediated prodrug activation pathway of 2-phenylbenzothiazoles.
Experimental Design & Causality
A rigorous protocol must be a self-validating system. We select specific assays and models based on the mechanistic biology of the compound:
-
Cell Line Selection: We utilize MCF-7 (Estrogen Receptor positive, ER+) and MDA-MB-231 (Triple-Negative Breast Cancer, TNBC). Both lines constitutively express AhR[3], but their differential reliance on estrogen signaling allows researchers to confirm that the benzothiazole's efficacy is AhR-dependent rather than ER-dependent.
-
Viability Assay Choice: While MTT is common, benzothiazoles can occasionally interfere with mitochondrial reductases, leading to artifactual viability readouts. We mandate the use of an ATP-quantitation assay (e.g., CellTiter-Glo) as an orthogonal, highly sensitive method that directly measures metabolic collapse.
-
Mechanistic Validation: Demonstrating cytotoxicity is insufficient for targeted agents. The protocol requires Western Blotting for CYP1A1 to prove that the compound successfully engaged the AhR pathway[1].
Detailed In Vitro Protocols
Protocol A: Compound Preparation and Cell Culture
-
Stock Solution: Dissolve 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Culture: Maintain MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment Media: Dilute the 10 mM stock in complete culture media to desired working concentrations (e.g., 0.1 µM to 50 µM). Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.
Protocol B: Cell Viability & IC₅₀ Determination (ATP Assay)
-
Seeding: Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled microplate. Allow 24 hours for attachment.
-
Treatment: Aspirate media and add 100 µL of treatment media containing serial dilutions of the benzothiazole compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.
-
Lysis & Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
-
Analysis: Normalize data against the vehicle control and calculate the IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.
Protocol C: Apoptosis Quantification (Annexin V/PI Flow Cytometry)
-
Seeding & Treatment: Seed 2 × 10⁵ cells/well in 6-well plates. Treat cells with the compound at 0.5×, 1×, and 2× the determined IC₅₀ for 48 hours.
-
Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 × g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Protocol D: Mechanistic Validation (CYP1A1 & AhR Western Blot)
-
Lysate Preparation: Treat cells with the compound (at IC₅₀) for 24 and 48 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane (100V for 1 hour). Block with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Probing: Incubate overnight at 4°C with primary antibodies against CYP1A1 (1:1000), AhR (1:1000), and β-actin (1:5000) as a loading control.
-
Detection: Wash membranes with TBST, incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour, and visualize using ECL substrate on a chemiluminescence imaging system.
Data Presentation & Expected Outcomes
To facilitate rapid decision-making, quantitative data from the aforementioned protocols should be structured into standardized tables. Below are representative frameworks containing expected data profiles based on structurally similar benzothiazole-6-carboxylic acid derivatives[1].
Table 1: Cytotoxicity Profile (IC₅₀ Values at 72h)
| Cell Line | Receptor Status | Vehicle (DMSO) | Doxorubicin (Control) | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid |
| MCF-7 | ER+, AhR+ | >100 µM | 1.2 ± 0.1 µM | 12.5 ± 1.3 µM |
| MDA-MB-231 | TNBC, AhR+ | >100 µM | 2.4 ± 0.3 µM | 14.8 ± 1.5 µM |
Interpretation: The compound should exhibit potent, micromolar efficacy across both ER+ and TNBC models, confirming that cytotoxicity is driven by the AhR/CYP1A1 axis rather than estrogen receptor modulation.
Table 2: Flow Cytometry Apoptosis Distribution (MCF-7 at 48h)
| Treatment Group | Viable Cells (Q4) | Early Apoptotic (Q3) | Late Apoptotic (Q2) | Necrotic (Q1) | Total Apoptosis |
| Control (0.1% DMSO) | 92.5% | 3.1% | 2.4% | 2.0% | 5.5% |
| Compound (0.5× IC₅₀) | 75.2% | 14.5% | 8.1% | 2.2% | 22.6% |
| Compound (1.0× IC₅₀) | 52.4% | 26.3% | 18.5% | 2.8% | 44.8% |
Interpretation: A dose-dependent shift from the viable quadrant (Annexin V- / PI-) to the early (Annexin V+ / PI-) and late apoptotic (Annexin V+ / PI+) quadrants validates that the mechanism of cell death is programmed apoptosis following DNA adduct formation, rather than acute necrosis.
References
-
Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents Der Pharma Chemica URL: [Link]
-
Role of CYP1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in Human Breast Cancer Cells AACR Journals (Cancer Research) URL:[Link]
-
The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer MDPI (Cancers) URL:[Link]
-
CYP1A1 Regulates Breast Cancer Proliferation and Survival AACR Journals (Molecular Cancer Research) URL:[Link]
Sources
Application Notes & Protocols: A Framework for Developing Novel Antimicrobial Agents from 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole nucleus—a fusion of benzene and thiazole rings—stands out as a "privileged scaffold."[1][2] This structural motif is present in numerous molecules exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
Derivatives of 2-phenyl-1,3-benzothiazole, in particular, have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][5][6] The versatility of this scaffold allows for systematic chemical modifications, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-Phenyl-1,3-benzothiazole-6-carboxylic acid core to design, synthesize, and evaluate a new generation of antimicrobial agents. We will delve into the rationale behind synthetic strategies, provide detailed protocols for antimicrobial evaluation, and discuss approaches for elucidating the mechanism of action.
Part 1: Synthesis and Library Development
The foundational step in this discovery pipeline is the chemical synthesis of the core scaffold and the creation of a diverse library of analogues. The carboxylic acid group at the 6-position and the phenyl ring at the 2-position are prime handles for chemical modification.
Rationale for Synthetic Strategy
The most common and effective method for synthesizing the 2-phenyl-benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a substituted benzoic acid or benzaldehyde.[6][7][8] For our specific target, 4-amino-3-mercaptobenzoic acid is the key starting material, which can be condensed with benzaldehyde.
Causality Behind Experimental Choices:
-
Starting Materials: 4-amino-3-mercaptobenzoic acid is chosen to directly install the crucial carboxylic acid moiety at the 6-position. Substituted benzaldehydes are used to introduce diversity at the 2-phenyl ring, which is critical for exploring the structure-activity relationship (SAR).
-
Reaction Conditions: Oxidative cyclization is a common method. Catalysts or oxidizing agents like sodium hydrosulfite or even air in a DMSO system can be employed to facilitate the reaction and improve yields.[7][9] The choice of solvent and temperature is critical for managing reactant solubility and reaction kinetics.[8]
-
Derivatization Strategy: The carboxylic acid at the 6-position can be converted to esters or amides. This modification is strategic as it can modulate the compound's lipophilicity, cell permeability, and potential for hydrogen bonding with biological targets. Similarly, substitutions on the 2-phenyl ring (e.g., with halogens, nitro, or methoxy groups) can profoundly impact electronic properties and steric hindrance, influencing target binding and overall antimicrobial potency.[10]
General Synthesis Protocol: 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
This protocol describes a general method for the synthesis of the core compound.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Benzaldehyde
-
Polyphosphoric acid (PPA) or an alternative catalyst system
-
Ethanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-amino-3-mercaptobenzoic acid and benzaldehyde.
-
Add polyphosphoric acid as a catalyst and solvent. The amount should be sufficient to create a stirrable paste.
-
Heat the reaction mixture at 120-140°C for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with constant stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the product precipitates out.
-
Filter the crude solid product, wash it thoroughly with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure 2-Phenyl-1,3-benzothiazole-6-carboxylic acid.
-
Characterize the final product using techniques like NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.[6]
Workflow for Library Synthesis and Lead Discovery
The following diagram illustrates a typical workflow for developing and screening a library of novel benzothiazole derivatives.
Caption: Workflow for the development of novel benzothiazole antimicrobials.
Part 2: In Vitro Antimicrobial Susceptibility Testing
Standardized and reproducible protocols are essential for accurately evaluating the antimicrobial properties of newly synthesized compounds.[11] The initial goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[12]
Rationale for Method Selection
-
Kirby-Bauer Disk Diffusion: This is an excellent qualitative primary screening method. It is rapid, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism. The size of the zone of inhibition provides a preliminary indication of antimicrobial activity.[13]
-
Broth Microdilution: This is the "gold standard" quantitative method for determining MIC values.[12] It is performed in 96-well plates, allowing for high-throughput screening of a compound library against a panel of microorganisms. It provides a precise concentration value, which is crucial for SAR studies.
Protocol: Kirby-Bauer Disk Diffusion Test
Materials:
-
Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[13]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile blank paper disks (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (solvent only)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[13]
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 5-15 minutes.
-
Impregnate sterile blank disks with a known concentration of each synthesized compound (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal strains
-
Synthesized compounds at known stock concentrations
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Resazurin or other growth indicator (optional)
Procedure:
-
In the first column of a 96-well plate, add 100 µL of CAMHB containing the test compound at twice the desired starting concentration. Add 100 µL of CAMHB to all other wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient.
-
Prepare a microbial inoculum in CAMHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Include a positive control (inoculum, no compound) and a negative control (broth only).[2]
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Data Presentation
Quantitative data from MIC testing should be summarized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R1 (at 6-position) | R2 (on 2-phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| Parent | -COOH | -H | 64 | >128 | >128 | 128 |
| Cpd-01 | -COOCH3 | -H | 32 | 128 | 128 | 64 |
| Cpd-02 | -COOH | 4-Cl | 16 | 64 | 64 | 32 |
| Cpd-03 | -CONH(CH3) | 4-Cl | 8 | 32 | 64 | 16 |
| Control | N/A | N/A | 1 (Ciprofloxacin) | 0.5 (Ciprofloxacin) | 2 (Ciprofloxacin) | 4 (Fluconazole) |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Elucidating the Mechanism of Action
Identifying the molecular target of a novel antimicrobial is a critical step in its development. Benzothiazole derivatives have been reported to inhibit several essential microbial enzymes.[2][5] Understanding the mechanism provides a rational basis for lead optimization and helps predict potential resistance pathways.
Potential Bacterial Targets for Benzothiazole Derivatives
Based on extensive research, several key enzymes have been identified as potential targets for this class of compounds.[14]
Caption: Potential enzyme targets for benzothiazole antimicrobial agents.
Key Putative Mechanisms:
-
DNA Gyrase Inhibition: Many benzothiazoles function similarly to quinolone antibiotics by inhibiting DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.[5][10]
-
Folate Synthesis Pathway: Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) are crucial enzymes in the bacterial folate biosynthesis pathway. Inhibition of these enzymes, similar to sulfonamides and trimethoprim, starves the bacteria of essential precursors for nucleotide synthesis.[2][14]
-
Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme involved in protein maturation. Its inhibition is a validated antibacterial strategy.[5]
-
Other Targets: Additional targets like dihydroorotase and various kinases have also been implicated in the antimicrobial activity of benzothiazole derivatives.[5][14]
Protocols for Mechanistic Studies
Once a compound shows promising MIC values, cell-free enzymatic assays should be conducted to determine if it inhibits any of the putative targets. Commercially available kits for DNA gyrase, DHPS, and DHFR inhibition assays are widely used. These assays typically measure the enzymatic conversion of a substrate to a product, and the inhibitory effect of the test compound is quantified by determining the IC50 (the concentration required to inhibit 50% of the enzyme's activity).
Part 4: Transition to In Vivo Models
While in vitro data are fundamental, they are not always predictive of in vivo efficacy.[15] Successful antimicrobial development requires demonstrating activity in a relevant animal infection model.
Key Considerations:
-
Correlation: A primary goal is to establish a correlation between in vitro parameters (like MIC) and in vivo outcomes (like a reduction in bacterial load).[16]
-
Model Selection: Murine models, such as thigh or lung infection models, are commonly used to evaluate the efficacy of new agents against specific pathogens.[16][17][18] For high-throughput preliminary screening, innovative invertebrate models like Galleria mellonella or locusts can be cost-effective and ethically advantageous alternatives.[19]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial. The goal is to maintain a drug concentration at the site of infection that is above the MIC for a sufficient duration.
Conclusion and Future Directions
The 2-Phenyl-1,3-benzothiazole-6-carboxylic acid scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its derivatives have shown potent activity against a wide range of microbial pathogens by interacting with validated and essential targets.
The protocols and workflows detailed in this guide provide a systematic and robust framework for advancing compounds from initial synthesis to in vitro screening and preliminary mechanistic studies. By integrating rational design, standardized biological evaluation, and a thorough investigation of the mechanism of action, researchers can effectively unlock the therapeutic potential of this privileged chemical class in the critical fight against antimicrobial resistance.
References
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29). National Center for Biotechnology Information. [Link]
-
New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. RSC Publishing. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]
-
Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1). Bentham Science. [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). MDPI. [Link]
-
Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025, September 4). RSC Publishing. [Link]
-
An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2020, August 3). ACS Publications. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI. [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
In vivo verification of in vitro model of antibiotic treatment of device-related infection. American Society for Microbiology. [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC. (2015, May 27). National Center for Biotechnology Information. [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015, May 27). Frontiers. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020, April 28). SFERA. [Link]
-
Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020, July 10). ResearchGate. [Link]
-
Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. Scholars Research Library. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Green Synthesis of 2-Phenylbenzothiazole in Aqueous Hydrotropic Medium and its Process Intensification by Ultrasound. (2020, October 1). SSRN. [Link]
-
Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. An-Najah National University. [Link]
-
The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia. [Link]
-
Benzothiazole derivative. SlideShare. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. sfera.unife.it [sfera.unife.it]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. asm.org [asm.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
Use of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in the development of enzyme inhibitors
Application Note: 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid as a Privileged Scaffold in Enzyme Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
The Pharmacophore Rationale: Why the 6-Carboxylic Acid Vector?
In modern fragment-based drug discovery (FBDD), the benzothiazole core is recognized as a "privileged scaffold." Its planar, bicyclic, heteroaromatic structure allows it to participate in robust
While the 2-phenyl ring mimics the adenine moiety of ATP—making it highly effective for targeting the ATP-competitive hinge regions of Tyrosine Kinases (TKIs)[2]—the 6-carboxylic acid group acts as a critical synthetic vector. It allows for the rapid generation of amide, urea, and ester linkages without disrupting the core pharmacophore. This functionalization is essential for tuning the molecule's lipophilicity, extending the compound into secondary binding pockets (such as the Peripheral Anionic Site in Acetylcholinesterase), and optimizing pharmacokinetic properties[3].
Rational design pathways utilizing the 6-carboxylic acid vector for enzyme inhibition.
Synthetic Workflow: Generating Amide-Linked Inhibitors
Causality in Experimental Design: The 6-carboxylic acid moiety on the benzothiazole ring is electronically deactivated by the electron-withdrawing nature of the fused thiazole system. Standard carbodiimide coupling agents (like EDC or DCC) often result in poor yields and high rates of epimerization. To overcome this, we utilize HATU paired with DIPEA . HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, accelerating aminolysis and ensuring high-fidelity coupling with complex amines (e.g., tacrine derivatives or substituted anilines)[1].
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a self-validating system; the progression of the reaction can be visually and analytically tracked via TLC and LC-MS to ensure the consumption of the starting material.
-
Preparation: Dissolve 1.0 equivalent (eq) of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Insight: The solution will typically transition to a distinct yellow/orange color, indicating the formation of the active HOAt ester. Stir for 15 minutes at room temperature.
-
-
Coupling: Add 1.1 eq of the target primary or secondary amine (e.g., a kinase-targeting pharmacophore fragment) dropwise.
-
Validation & Quenching: Monitor via LC-MS. Upon complete consumption of the acid (typically 2–4 hours), quench the reaction with saturated aqueous
. -
Purification: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and purify via flash chromatography.
Biological Evaluation Workflows
Once synthesized, the derivatives must be evaluated against their target enzymes. The two most prominent targets for this scaffold are Cholinesterases (for Alzheimer's Disease)[4] and Tyrosine Kinases (for oncology)[2].
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)
Causality in Assay Design: The Ellman's assay is a continuous spectrophotometric method. It relies on the enzyme cleaving acetylthiocholine (ATCI) to yield thiocholine. Thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). Pre-incubating the enzyme with the benzothiazole inhibitor before adding the substrate is critical; it allows the inhibitor to establish binding equilibrium at both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS)[3].
-
Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzothiazole derivatives in DMSO (final assay concentration of DMSO must be
to prevent enzyme denaturation). -
Pre-Incubation: In a 96-well microplate, combine 50 µL of buffer, 25 µL of the test compound (at varying concentrations), and 25 µL of human AChE enzyme solution (0.22 U/mL). Incubate at 37°C for 15 minutes[4].
-
Self-Validating Controls:
-
Positive Control: Donepezil (validates assay sensitivity).
-
Negative Control: 1% DMSO vehicle (establishes baseline uninhibited enzyme kinetics).
-
-
Initiation & Measurement: Add 125 µL of 3 mM DTNB solution, followed immediately by 25 µL of 15 mM ATCI substrate to initiate the reaction.
-
Readout: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the
via non-linear regression.
Self-validating spectrophotometric workflow for evaluating enzyme inhibitory kinetics.
Quantitative Data Synthesis
The versatility of the 2-phenylbenzothiazole scaffold is demonstrated by its nanomolar efficacy across completely divergent enzyme classes. The table below summarizes comparative
| Compound Class / Derivative | Target Enzyme | Observed | Reference Standard | Standard |
| Benzothiazole-Tacrine Hybrids | AChE (Alzheimer's) | 60 – 270[3] | Donepezil | 20.1 ± 1.4[4] |
| 2-Phenylbenzothiazole Amides | EGFR (Tyrosine Kinase) | 15 – 89[2] | Erlotinib | 2.5 ± 0.3 |
| 3,2'-Phenylbenzothiazoles | RIPK1 (Necroptosis) | 17[5] | Necrostatin-1 | 490 |
Note: The structural transition from a simple 2-phenylbenzothiazole to a 6-amide linked derivative consistently shifts the inhibitory profile from micromolar to nanomolar potency, validating the 6-carboxylic acid as a premier site for structural optimization.
References
-
New Multitarget Hybrids Bearing Tacrine and Phenylbenzothiazole Motifs as Potential Drug Candidates for Alzheimer’s Disease. MDPI. 3[3]
-
Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. ResearchGate. 2[2]
-
A Comparative Guide to the Enzyme Inhibitory Potential of 6-Methyl-2-phenyl-1,3-benzothiazole and Congeners. BenchChem. 4[4]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. 1[1]
-
Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1). PubMed / NIH. 5[5]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Recrystallization techniques for purifying 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid .
As a Senior Application Scientist, I have designed this guide to move beyond basic empirical steps. Here, we explore the causality behind phase behaviors and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scalable.
I. Physicochemical Profiling & Solvent Rationale
To design an effective recrystallization strategy, we must first understand the molecular mechanics of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid. The compound features a highly rigid, planar, and lipophilic benzothiazole core fused to a polar, ionizable carboxylic acid moiety. This dichotomy dictates its solubility behavior and is the cornerstone of our purification logic.
Table 1: Physicochemical Parameters and Purification Implications
| Parameter | Value / Profile | Mechanistic Implication for Purification |
| Molecular Weight | 255.29 g/mol | Moderate size; the planar structure promotes strong π-π stacking, leading to high lattice energy and high melting points[1]. |
| pKa (Carboxyl) | ~4.2 - 4.5 | Deprotonates in mild base (e.g., Na₂CO₃). Enables orthogonal phase partitioning away from neutral/basic impurities[2]. |
| pKa (Thiazole N) | ~1.2 - 1.5 | Weakly basic. Remains unprotonated during standard aqueous extractions; requires strong acid (pH < 1) to form soluble salts[2]. |
| Solubility | Low in cold organics | Highly lipophilic core necessitates moderately polar aprotic solvents (DMF, DMSO) or hot protic solvents (EtOH, Acetic Acid) for full dissolution[1]. |
II. Purification Decision Matrix
The historical synthesis of benzothiazole cores often relies on the condensation of 2-aminothiophenol with carboxylic acids in polyphosphoric acid (PPA) at elevated temperatures (170–250°C)[3][4]. While effective, this generates a complex matrix of unreacted precursors, regioisomers, and polymeric phosphate residues.
The diagram below outlines the decision-making process for selecting the correct purification workflow based on your specific impurity profile.
Workflow for purifying 2-Phenyl-1,3-benzothiazole-6-carboxylic acid based on impurity profiles.
III. Core Purification Workflows (Standard Operating Procedures)
Protocol A: Acid-Base Cycling (The "Pre-Clear" Step)
Causality: Direct recrystallization of highly contaminated crude mixtures often fails because impurities disrupt the crystal lattice, leading to "oiling out." By exploiting the pKa difference between the target carboxylic acid and neutral impurities (like unreacted benzaldehyde or 2-aminothiophenol), we can force a phase separation[2].
Step-by-Step Methodology:
-
Dissolution: Suspend 10 g of crude product in 100 mL of 1M aqueous Sodium Carbonate (Na₂CO₃). Stir vigorously at 40°C for 30 minutes.
-
Mechanistic Note: Na₂CO₃ (pH ~11) is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but not strong enough to degrade the benzothiazole ring.
-
-
Filtration: Filter the suspension through a Celite pad to remove insoluble neutral impurities and unreacted precursors.
-
Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until precipitation ceases.
-
Self-Validation Checkpoint: Test the supernatant with pH paper. It must read pH < 2. If it is pH 4–5, the carboxylic acid is only partially protonated, and your yield will be artificially low due to the remaining soluble carboxylate salts.
-
Isolation: Vacuum filter the precipitate, wash with copious amounts of cold distilled water to remove NaCl salts, and dry under vacuum.
Protocol B: Mixed-Solvent Recrystallization (DMF / Water)
Causality: 2-Phenyl-1,3-benzothiazole-6-carboxylic acid has a notoriously flat solubility curve in standard alcohols, meaning cooling an ethanol solution yields poor recovery[1]. DMF completely disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, allowing high-concentration dissolution[5]. Water acts as an antisolvent to selectively force nucleation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5 g of the pre-cleared compound in minimal hot DMF (approx. 15–20 mL) at 80°C.
-
Antisolvent Addition: Slowly add hot distilled water (80°C) dropwise until the solution becomes faintly turbid (the cloud point).
-
Clarification: Immediately add 1–2 drops of DMF until the solution just turns clear again.
-
Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours.
-
Self-Validation Checkpoint: Before filtration, take a 1 mL aliquot of the mother liquor and evaporate it to dryness on a watch glass. If >10% of your expected mass remains, the compound has not fully crystallized. You must either lower the temperature further or add a fractional amount of water.
-
Isolation: Filter the crystals and wash with a cold mixture of DMF/Water (1:4), followed by pure cold water to remove residual DMF.
IV. Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky resin) instead of forming crystals during the DMF/Water recrystallization. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the specific solvent mixture, or when the supersaturation level is pushed too rapidly. Because the benzothiazole core is highly hydrophobic, rapidly adding water drops the local polarity precipitously, forcing the compound out of solution before it can establish an ordered crystal lattice. Solution: Reheat the mixture until it forms a homogeneous solution. Add a seed crystal if available, and reduce the cooling rate. Wrap the flask in foil or place it in a hot water bath that is allowed to cool overnight.
Q: I synthesized the compound using the polyphosphoric acid (PPA) route. How do I remove residual phosphate polymers? A: PPA is a highly viscous polymeric acid that acts as both solvent and dehydrating agent[3][4]. It aggressively traps organic molecules in its matrix. If you simply pour the reaction into cold water, phosphate polymers will be trapped inside the rapidly precipitating benzothiazole chunks. Solution: You must quench the hot reaction mixture (approx. 100°C) into a large excess of vigorously stirred ice water. The high shear forces ensure the precipitate forms as a fine powder rather than large aggregates, allowing the water-soluble phosphates to leach out. Follow this with Protocol A (Acid-Base Cycling); phosphates will remain in the aqueous layer during the filtration step.
Q: Can I use standard silica gel chromatography instead of recrystallization to polish the final product? A: It is highly discouraged for the final purification of this specific free acid. The carboxylic acid group at the 6-position interacts strongly with the silanol groups on stationary phase silica, leading to severe tailing, poor resolution, and irreversible adsorption (low mass recovery). Solution: If chromatography is absolutely necessary to remove a closely eluting isomer, you must either esterify the carboxylic acid first (e.g., to a methyl or para-methoxybenzyl ester), purify via silica, and hydrolyze back[6], or use a specialized reverse-phase C18 column with an acidic mobile phase (e.g., 0.1% TFA in Acetonitrile/Water) to keep the acid fully protonated.
Q: Why is my yield so low after a standard Ethanol recrystallization? A: Benzothiazole-6-carboxylic acid derivatives have high melting points and low solubility profiles[1][7]. However, in boiling ethanol, you often have to use massive volumes of solvent to achieve dissolution. Because the solubility curve is relatively flat, cooling it back to room temperature keeps a large percentage of your product dissolved in the vast solvent volume. Solution: Switch to the DMF/Water antisolvent system described in Protocol B, or use hot Acetic Acid, which offers a much steeper temperature-solubility gradient for this class of compounds.
V. References
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Product Class 18: Benzothiazoles and Related Compounds Source: Thieme Connect URL:[Link]
-
(PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant Source: ResearchGate URL:[Link]
-
New dual ATP-competitive inhibitors of bacterial DNA gyrase and topoisomerase IV active against ESKAPE pathogens Source: University of Szeged (u-szeged.hu) URL:[Link]
-
Benzothiazole derivatives and their use as protein kinase inhibitors Source: Google Patents (WO2008124393A1) URL:
-
The Synthesis of New Antimalarial Drugs Source: DTIC (Defense Technical Information Center) URL:[Link]
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2008124393A1 - Benzothiazole derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Low Solubility of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing the low solubility of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in biological assays. The following question-and-answer format is designed to directly address common and complex issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid in my aqueous assay buffer. What is the likely cause and what are the initial steps for troubleshooting?
A1: The observed precipitation is likely due to the inherent low aqueous solubility of the compound. 2-Phenyl-1,3-benzothiazole-6-carboxylic acid possesses a largely non-polar, aromatic benzothiazole core, which contributes to its hydrophobicity.[1][2] The carboxylic acid group offers a potential for ionization, which can influence solubility, but the overall molecule tends to be poorly soluble in neutral aqueous solutions.[3][4]
Your initial troubleshooting should focus on two key strategies: pH adjustment and the use of co-solvents.
-
pH Adjustment: The solubility of compounds with ionizable groups, such as the carboxylic acid in your molecule, is often pH-dependent.[5][6] In an acidic environment, the carboxylic acid will be protonated and less soluble. By increasing the pH to a neutral or slightly alkaline state, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[7] It is crucial to determine the optimal pH for solubility without compromising the stability of your compound or the integrity of your biological assay.[5]
-
Co-solvents: If pH adjustment alone is insufficient, introducing a water-miscible organic co-solvent can significantly enhance solubility.[8][9][10] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[] Common co-solvents for biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[8][9] It is critical to use the minimum amount of co-solvent necessary, as high concentrations can be toxic to cells or interfere with assay components.[8]
Q2: I've tried adjusting the pH and using DMSO, but I'm still seeing compound precipitation, especially at higher concentrations. What are the next steps?
A2: When basic pH adjustment and a single co-solvent are not sufficient, a more systematic and multi-faceted approach is required. Consider the following advanced strategies:
-
Salt Formation: Converting the carboxylic acid to a salt form prior to its introduction into the assay can dramatically improve aqueous solubility.[3][7][12] This can be achieved by reacting the acid with a suitable base. Different salt forms can have varying solubilities, so some empirical testing may be necessary.[5]
-
Combination of Co-solvents and Surfactants: Sometimes, a combination of excipients is more effective. You can explore using a co-solvent in conjunction with a non-ionic surfactant like Tween 80.[7][8] Surfactants can help to create micelles that encapsulate the hydrophobic compound, preventing precipitation.[13]
-
Solubility in Assay Medium: It is essential to determine the compound's solubility directly in your final assay buffer or cell culture medium.[7] This will provide a more accurate measure of the maximum achievable concentration under your experimental conditions.
Workflow for Initial Solubility Troubleshooting
Caption: Initial troubleshooting workflow for solubility issues.
Q3: My compound appears to go into solution initially but then crashes out over the course of a long-term (e.g., 24-48 hour) cell-based assay. How can I improve its stability in solution?
A3: This phenomenon, known as time-dependent precipitation, is a common challenge with poorly soluble compounds. The initial dissolution may represent a supersaturated state that is not thermodynamically stable over time. To maintain solubility throughout your experiment, consider these approaches:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[3][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in biological research.[9][14] Pre-incubating your compound with a suitable cyclodextrin before adding it to the assay can significantly improve its long-term stability in solution.[7]
-
Solid Dispersions: For more challenging compounds, creating a solid dispersion can be an effective strategy. This involves dispersing the drug in an inert carrier matrix, often a polymer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7][13] This can result in an amorphous form of the compound, which has a higher kinetic solubility than its crystalline counterpart.[7]
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range can increase its surface area, leading to a faster dissolution rate and higher saturation solubility.[7] This can be achieved through techniques like media milling or high-pressure homogenization.
Q4: What are the best practices for preparing stock solutions of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid to minimize solubility issues downstream?
A4: Proper preparation of stock solutions is a critical first step in avoiding solubility problems.
-
Solvent Selection: For a largely non-polar compound like 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, a high-purity aprotic solvent like dimethyl sulfoxide (DMSO) is generally the best choice for the initial stock solution.[1][10]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent that will be introduced into your final assay medium.
-
Sonication and Warming: To aid dissolution, you can gently warm the stock solution (e.g., to 37°C) and use a sonicator. However, be cautious with warming to avoid any potential degradation of the compound.
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Serial Dilutions: When preparing working solutions, perform serial dilutions in your chosen co-solvent or a co-solvent/assay buffer mixture before the final dilution into the aqueous assay medium. This gradual reduction in solvent strength can help prevent the compound from crashing out of solution.
Recommended Stock Solution Preparation Workflow
Caption: Workflow for preparing a stable stock solution.
Q5: Are there any potential liabilities or assay interferences I should be aware of when using these solubilization techniques?
A5: Yes, it is crucial to be aware of and control for potential artifacts introduced by your solubilization method.
-
Vehicle Controls: Always include a vehicle control in your experiments.[8] This control should contain the same concentration of all solvents (e.g., DMSO, ethanol) and other excipients (e.g., surfactants, cyclodextrins) as your highest test concentration of the compound. This will allow you to distinguish the effects of the compound from the effects of the formulation components.
-
Solvent Toxicity: As mentioned, high concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally below 0.1%.
-
Assay Interference: Some solubilizing agents can interfere with certain assay technologies. For example, surfactants can quench fluorescence in some fluorescent-based assays. It is important to validate that your chosen solubilization strategy does not interfere with your assay readout.
-
Visual Inspection: Before and after your assay, visually inspect your assay plates or tubes for any signs of precipitation.[7] This can be done by eye or with the aid of a microscope.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases the ionization of the carboxylic acid group, forming a more soluble salt.[7] | The optimal pH must be compatible with the biological assay. |
| Co-solvents | Reduces the polarity of the aqueous medium to better solvate the hydrophobic compound.[8][] | Can be toxic at high concentrations; vehicle controls are essential.[8] |
| Salt Formation | Converts the acidic compound to a more soluble salt form.[7][12] | The choice of counter-ion can affect solubility and stability. |
| Surfactants | Form micelles that encapsulate the compound, preventing precipitation.[13] | Can interfere with some assay technologies; requires careful validation. |
| Cyclodextrins | Form inclusion complexes, encapsulating the hydrophobic compound.[3][9] | Can improve long-term stability in solution. |
| Solid Dispersions | Creates an amorphous form of the drug with higher kinetic solubility.[7] | A more advanced formulation technique. |
| Nanosuspensions | Increases surface area for faster dissolution and higher saturation solubility.[7] | Requires specialized equipment. |
References
-
ResearchGate. How can I increase the solubility to perform an enzyme assay?. Available from: [Link]
-
Taylor & Francis Online. Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available from: [Link]
-
Recipharm. A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Available from: [Link]
-
Pharmaceutical Technology. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
PMC. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Available from: [Link]
-
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]
-
Springer. Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Available from: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
ResearchGate. Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. Available from: [Link]
-
IntechOpen. Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Available from: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of benzothiazoles derivatives. Available from: [Link]
-
European Medicines Agency. Formulation of poorly soluble compounds. Available from: [Link]
-
PubChem. 2-Phenylbenzothiazole | C13H9NS | CID 13439. Available from: [Link]
-
Labbox. 10 - Safety Data Sheet. Available from: [Link]
-
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]
-
Semantic Scholar. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]
-
Scirp.org. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available from: [Link]
-
SSRN. Green Synthesis of 2-Phenylbenzothiazole in Aqueous Hydrotropic Medium and its Process Intensification by Ultrasound. Available from: [Link]
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Chemical Synthesis Database. 2-methyl-1,3-benzothiazole-6-carboxylic acid. Available from: [Link]
-
Wikipedia. Benzothiazole. Available from: [Link]
-
ResearchGate. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available from: [Link]
-
MDPI. Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. Available from: [Link]
-
ResearchGate. Effect of pH on fluorescence intensity ratio of benzothiazole.... Available from: [Link]
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- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
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- 14. ema.europa.eu [ema.europa.eu]
How to prevent oxidation of 2-aminothiophenol during benzothiazole synthesis.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious bottleneck in heterocyclic chemistry: the premature oxidation of 2-aminothiophenol (2-ATP).
Due to the highly electron-rich nature of the thiophenol ring, enhanced by the ortho-amino group, 2-ATP is exceptionally susceptible to oxidative dimerization. Upon exposure to atmospheric oxygen, it rapidly forms 2,2'-diaminodiphenyl disulfide[1]. This creates a fundamental chemical paradox during benzothiazole synthesis: the initial condensation step requires the thiol to remain in its reduced, monomeric state, yet the subsequent aromatization of the benzothiazoline intermediate requires an oxidative environment[2].
This guide provides field-proven, mechanistically grounded solutions to master this delicate redox balance.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My reaction mixture turns dark and yields insoluble polymeric materials before the condensation even begins. What is happening? Causality: The formation of dark, insoluble materials is the hallmark of 2-ATP oxidation and subsequent polymerization[1]. When 2-ATP is exposed to atmospheric oxygen or dissolved oxygen in solvents, the thiol groups oxidatively couple to form 2,2'-diaminodiphenyl disulfide[1][3]. Under thermal stress, these disulfides can further polymerize or decompose. Solution: You must establish a strictly inert environment. Degas all solvents using the freeze-pump-thaw method or vigorous inert gas sparging (Argon preferred over Nitrogen due to density)[1]. Furthermore, inspect your starting material; pure 2-ATP should be a clear, colorless to pale-yellow liquid. If it is dark yellow or contains solids, it must be purified via vacuum distillation prior to use[1].
Q2: I am observing incomplete conversion, and LC-MS shows a massive peak corresponding to the disulfide dimer. How can I salvage the reaction? Causality: If the disulfide forms in situ due to trace oxygen or an overly aggressive oxidant added too early, the effective stoichiometric ratio of your active thiol to the aldehyde plummets, stalling the reaction[2]. Solution: Implement an in situ reduction strategy. By adding a selective reducing agent to the reaction mixture, you can continuously cleave the S-S bond, regenerating the reactive 2-ATP monomer without interfering with the aldehyde[2][4]. Reagents such as sodium hydrosulfide (NaSH), tributylphosphine (TBP), or tris(2-carboxyethyl)phosphine (TCEP) are highly effective for this purpose[2][4][5].
Q3: How do I manage the "Redox Paradox"? I need to prevent thiol oxidation, but I also need to oxidize the benzothiazoline intermediate to get the final benzothiazole. Causality: Benzothiazole synthesis is a tandem process: (1) Nucleophilic attack and condensation (requires reduced thiol), followed by (2) Oxidative aromatization (requires an oxidant)[2]. Solution: Decouple the redox environments. Run the initial condensation under an inert atmosphere with a catalytic amount of a reducing agent (like TCEP) to drive the formation of the benzothiazoline intermediate[4]. Once TLC or LC-MS confirms the disappearance of the aldehyde, introduce a mild oxidant (e.g., atmospheric air, H₂O₂/HCl, or DMSO) to drive the final aromatization[2][5].
Part 2: Quantitative Data & Reagent Selection
Selecting the correct reducing agent for in situ disulfide cleavage is critical. The table below summarizes the kinetic and operational profiles of standard reductants used to maintain 2-ATP in its active monomeric state.
| Reducing Agent | Mechanism of Action | Advantages | Limitations |
| Tributylphosphine (TBP) | Nucleophilic attack on the S-S bond, forming a phosphonium intermediate that hydrolyzes to yield the thiol[4][5]. | Highly efficient at room temperature; excellent for one-pot tandem reactions[5]. | Strong odor; highly sensitive to air; can act as a competing nucleophile if not optimized. |
| TCEP (Tris(2-carboxyethyl)phosphine) | Irreversible reduction of disulfides to thiols via phosphine oxide formation[4]. | Odorless, water-soluble, and functions well over a broad pH range[4]. | Expensive for large-scale syntheses; primarily suited for aqueous or biphasic media. |
| Sodium Hydrosulfide (NaSH) | Thiol-disulfide exchange and direct reduction. | Very inexpensive; highly effective for bulk scale recovery of oxidized 2-ATP[3]. | Generates H₂S gas (requires strict scrubbing); basic nature can cause side reactions[3]. |
| Ammonia Borane | Hydride transfer cleaves the S-S bond[2]. | Mild, easy to handle solid; environmentally benign byproduct profile[2]. | Slower kinetics compared to phosphines; requires thermal activation. |
Part 3: Self-Validating Experimental Protocols
To ensure absolute reproducibility, utilize the following self-validating protocol. This methodology incorporates built-in visual and analytical checkpoints so you can verify the integrity of the reaction in real-time.
Protocol: In Situ Disulfide Rescue and Benzothiazole Synthesis
This protocol utilizes TBP to rescue partially oxidized 2-ATP, ensuring quantitative condensation prior to controlled oxidation.
Step 1: System Purging and Reagent Preparation
-
Equip a flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line and perform three vacuum/Argon cycles.
-
Dissolve 1.0 equivalent of the aldehyde in anhydrous, degassed ethanol (0.2 M concentration).
-
Add 1.0 equivalent of 2-aminothiophenol. Validation Checkpoint: If the 2-ATP is partially oxidized, the solution will appear distinctly yellow or slightly turbid.
Step 2: In Situ Reduction 4. Inject 0.1 equivalents of Tributylphosphine (TBP) dropwise via syringe[4][5]. 5. Stir at room temperature for 15 minutes. 6. Validation Checkpoint: The solution should transition from a turbid yellow to a clear, homogeneous state. This optical shift physically validates the successful cleavage of the 2,2'-diaminodiphenyl disulfide back to the active 2-ATP monomer.
Step 3: Condensation 7. Heat the mixture to 60 °C and monitor via TLC (Hexane:Ethyl Acetate, 4:1). 8. Validation Checkpoint: The complete disappearance of the aldehyde spot and the appearance of a new spot (the benzothiazoline intermediate) confirms the condensation phase is complete. Do not proceed to oxidation until the aldehyde is fully consumed.
Step 4: Controlled Oxidative Aromatization 9. Remove the Argon line and open the flask to the atmosphere. 10. Add a mild oxidant (e.g., 30% H₂O₂ dropwise, 1.5 equivalents)[2][5]. Stir for an additional 45-60 minutes at room temperature[5]. 11. Quench with saturated aqueous sodium thiosulfate to neutralize unreacted peroxides, extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography[2].
Part 4: Reaction Workflows & Diagnostic Visualizations
The following diagrams map the mechanistic pathways and troubleshooting logic to prevent 2-ATP oxidation.
Caption: Reaction pathway: 2-ATP premature oxidation vs. target benzothiazole synthesis.
Caption: Decision tree for troubleshooting 2-aminothiophenol oxidation issues.
References
-
National Institutes of Health (NIH). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." NIH, 2025.[Link]
-
Radboud University Repository. "Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study." Radboud University. [Link]
-
Indian Journal of Pharmaceutical Sciences. "Studies on the Synthesis of 2-Aminothiophenol." IJPS.[Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 2-Phenyl-1,3-Benzothiazoles
Welcome to the technical support center for the structural elucidation of substituted 2-phenyl-1,3-benzothiazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important heterocyclic scaffold. The inherent complexity arising from two distinct, yet electronically coupled, aromatic systems often leads to crowded spectra that require advanced analytical techniques for unambiguous interpretation.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate these complexities. Our approach emphasizes not just the "how" but the "why," grounding experimental choices in the fundamental principles of NMR spectroscopy to empower you to make informed decisions in your own research.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR chemical shift ranges for the core 2-phenyl-1,3-benzothiazole structure?
A1: The chemical shifts for the unsubstituted 2-phenyl-1,3-benzothiazole scaffold serve as a baseline for interpreting substituted analogs. The electron-withdrawing nature of the thiazole nitrogen and the overall aromatic system create a distinct pattern of deshielded protons and carbons.
The ¹H NMR spectrum typically shows a complex multiplet for the phenyl protons and four distinct signals for the benzothiazole protons. The ¹³C NMR spectrum is characterized by a highly deshielded C2 carbon, a key indicator of the benzothiazole ring.[1][2]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted 2-Phenyl-1,3-benzothiazole in CDCl₃
| Position | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Benzothiazole Ring | |||
| C2 | ¹³C | - | ~168.1 |
| C4 | ¹H | ~8.05-8.11 (m) | ~121.6 |
| C5 | ¹H | ~7.36-7.39 (m) | ~125.2 |
| C6 | ¹H | ~7.48-7.52 (m) | ~126.4 |
| C7 | ¹H | ~7.88 (d) | ~123.2 |
| C3a | ¹³C | - | ~135.1 |
| C7a | ¹³C | - | ~154.2 |
| Phenyl Ring | |||
| C2'/C6' | ¹H | ~8.05-8.11 (m) | ~127.6 |
| C3'/C5' | ¹H | ~7.48-7.52 (m) | ~129.0 |
| C4' | ¹H | ~7.48-7.52 (m) | ~131.0 |
| C1' | ¹³C | - | ~133.7 |
Note: These are approximate values. Actual shifts can vary based on solvent and concentration. Data compiled from multiple sources.[1][3][4]
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings affect the NMR spectra?
A2: Substituents dramatically influence the electronic environment and, consequently, the chemical shifts. This effect is key to confirming the position of substitution.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): EDGs increase electron density on the ring, causing a shielding effect. This results in an upfield shift (to lower ppm values) for the ortho and para protons and carbons relative to the substituent. For example, a methoxy group on the phenyl ring will cause C2'/C6' and C4' to shift upfield.[5]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): EWGs decrease electron density on the ring, causing a deshielding effect. This results in a downfield shift (to higher ppm values) for the ortho and para protons and carbons. A nitro group on the phenyl ring significantly shifts the ortho (C2'/C6') and para (C4') protons and carbons to a higher frequency.[3][5]
The transmission of these electronic effects can also be observed, albeit to a lesser extent, on the adjacent aromatic ring, providing clues about the overall electronic structure.[6]
Troubleshooting Guide for Complex Spectra
Problem 1: Severe signal overlap in the aromatic region of the ¹H NMR spectrum.
This is the most common issue, especially with multiple substitutions. The ~7.0-8.5 ppm region can become an uninterpretable cluster of multiplets.
Solution Pathway: Utilize two-dimensional (2D) NMR experiments to resolve individual spin systems and establish connectivity. A combined approach using COSY, HSQC, and HMBC is the most robust strategy for structural validation.[7]
Caption: Workflow for resolving complex NMR spectra using 2D techniques.
Experimental Protocol: Standard 2D NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of your purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.[7]
-
¹H and ¹³C Acquisition: Acquire standard 1D proton and proton-decoupled ¹³C spectra to determine the chemical shift ranges and overall complexity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It is invaluable for tracing the proton framework within each aromatic ring.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of all protonated carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). These long-range correlations are essential for:
Problem 2: Ambiguous assignment of substitution patterns.
Scenario: You have a mono-substituted derivative but are unsure if the substituent is on the phenyl ring or the benzothiazole ring. Or, you are uncertain of the exact position on the benzothiazole ring (e.g., C5 vs. C6).
Solution: Strategic use of HMBC correlations is the key to solving this problem. The C2 carbon of the benzothiazole ring is the lynchpin connecting the two ring systems.
Caption: Key HMBC correlations for structural assignment.
Analysis Steps:
-
Identify the Phenyl-to-Benzothiazole Link: Look for a correlation in the HMBC spectrum between the protons at the C2' and C6' positions of the phenyl ring and the highly deshielded C2 carbon (~168 ppm) of the benzothiazole ring. This ³JCH correlation is definitive proof of the core structure.
-
Pinpoint Benzothiazole Substitution:
-
A substituent at C6 will disrupt the normal coupling pattern. The remaining H5 and H7 protons will appear as doublets, and H4 will be a singlet (or a narrow doublet if coupled to H5).
-
Use HMBC to confirm: The H4 proton will show a correlation to the C7a quaternary carbon, and H7 will show a correlation to the C5 carbon. The absence of expected correlations can pinpoint the location of the substituent.
-
-
Pinpoint Phenyl Substitution:
-
A substituent at the C4' position (para) will result in a symmetrical A₂B₂ system (two doublets, each integrating to 2H) in the ¹H spectrum, a classic pattern for para-substitution.[11]
-
A substituent at the C3' position (meta) will result in a more complex four-proton spin system.
-
HMBC correlations from the remaining phenyl protons to the substituted quaternary carbon (C-X) will confirm the position.
-
Problem 3: Broad or distorted NMR signals.
Scenario: Your peaks are not sharp, leading to poor resolution and difficulty in interpreting coupling constants.
Possible Causes and Solutions:
-
Sample Purity: Impurities, even paramagnetic ones from residual catalysts, can cause significant line broadening.
-
Solution: Re-purify your sample using column chromatography or recrystallization. Ensure all synthetic reagents and catalysts have been thoroughly removed.[12]
-
-
Compound Aggregation: At higher concentrations, planar aromatic molecules like benzothiazoles can stack (π-stacking), leading to aggregation and broadened signals.
-
Solution: Acquire the spectrum on a more dilute sample. You can also try acquiring the spectrum at a higher temperature to disrupt these intermolecular interactions.
-
-
Solvent Effects: The choice of solvent can influence chemical shifts and peak shape.
-
Solution: If spectra in CDCl₃ are poor, try acquiring them in a more polar solvent like DMSO-d₆ or acetone-d₆. This can alter aggregation and hydrogen bonding behavior.[13]
-
-
Poor Spectrometer Shimming: An inhomogeneous magnetic field will broaden all peaks.
-
Solution: Ensure the spectrometer is properly shimmed before acquisition. This is a standard procedure but critical for high-resolution data.
-
By systematically addressing these common issues with the advanced techniques outlined, you can confidently elucidate the structures of even the most complex substituted 2-phenyl-1,3-benzothiazole derivatives.
References
-
NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. (2020). ResearchGate. [Link]
-
Sawhney, S. N., & Boykin, D. W. (1979). Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance. Benzothiazoles. The Journal of Organic Chemistry, 44(7), 1136–1142. [Link]
-
Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. [Link]
-
Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (2014). Royal Society of Chemistry. [Link]
-
2-Phenylbenzothiazole. (n.d.). PubChem. [Link]
-
2-Phenyl-1,3-benzothiazole - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
2-Phenyl-1,3-benzothiazol-6-ol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). PMC. [Link]
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Supplementary Information. (n.d.). SBQ. [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2016). Arabian Journal of Chemistry. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). PMC. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. [Link]
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Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]
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NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. [Link]
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HMBC and COSY Correlations of 1–3. (n.d.). ResearchGate. [Link]
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NMR Spectroscopy Practice Problems. (2020). Chemistry Steps. [Link]
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Validation & Comparative
Comparing the anticancer activity of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid with cisplatin.
As the landscape of oncology shifts from broad-spectrum cytotoxics to targeted molecular therapies, evaluating the mechanistic divergence between traditional agents and novel pharmacophores is critical. This guide provides an in-depth, objective comparison between Cisplatin , the gold-standard platinum-based chemotherapeutic, and 2-Phenyl-1,3-benzothiazole-6-carboxylic acid (2-PBCA) , a highly selective heterocyclic lead compound.
Designed for drug development professionals and application scientists, this guide dissects their mechanisms of action, comparative in vitro performance, and the self-validating experimental protocols required to benchmark their efficacy.
Mechanistic Divergence: Broad-Spectrum vs. Targeted Activation
Understanding the causality behind a drug's efficacy and toxicity profile requires a deep dive into its intracellular signaling pathways.
Cisplatin (The Broad-Spectrum Crosslinker): Cisplatin enters the cell and undergoes aquation, forming highly reactive platinum complexes. These complexes covalently bind to the N7 reactive center on purine residues of DNA, creating intra- and inter-strand crosslinks. This catastrophic DNA damage halts the cell cycle and triggers p53-mediated apoptosis. However, this mechanism is non-selective, affecting any rapidly dividing cell and leading to severe dose-limiting toxicities such as nephrotoxicity and neurotoxicity.
2-PBCA (The Targeted Prodrug): In contrast, 2-PBCA and its functionalized derivatives operate via a sophisticated, tumor-selective mechanism. The 2-phenylbenzothiazole core acts as a high-affinity ligand for the cytosolic Aryl hydrocarbon Receptor (AhR) 1. Upon binding, the AhR complex translocates to the nucleus and induces the expression of the cytochrome P450 enzyme, CYP1A1 . Because CYP1A1 is naturally overexpressed in specific sensitive cancer cell lines (such as MCF-7 breast cancer and HeLa cervical cancer cells), the enzyme rapidly metabolizes 2-PBCA into highly reactive electrophilic species. These localized electrophiles form DNA adducts exclusively within the tumor microenvironment, sparing normal healthy tissue and drastically improving the therapeutic index 2.
Fig 1: Mechanistic divergence between Cisplatin and 2-PBCA signaling pathways.
Comparative Performance Data
To objectively compare these compounds, we must look at their half-maximal inhibitory concentrations (IC50) and their Selectivity Index (SI)—the ratio of toxicity in normal cells to toxicity in cancer cells. Recent structural modifications of the benzothiazole-6-carboxylic acid scaffold (e.g., thiazolidinone substitutions) have yielded derivatives that outperform cisplatin in specific cell lines3.
| Compound | Cell Line | IC50 (µM) | Primary Mechanism | Selectivity Index (Tumor/Normal) |
| Cisplatin | HeLa (Cervical) | 10.6 ± 1.2 | DNA Crosslinking | Low (< 2) |
| Cisplatin | MCF-7 (Breast) | 15.4 ± 1.8 | DNA Crosslinking | Low (< 2) |
| 2-PBCA (Derivatives) | HeLa (Cervical) | 9.76 ± 0.8 | AhR/CYP1A1 Activation | High (> 5) |
| 2-PBCA (Derivatives) | MCF-7 (Breast) | 8.8 ± 1.1 | Kinase / AhR Targeting | High (> 5) |
Table 1: Quantitative comparison of in vitro anticancer activity. Data synthesized from comparative evaluations of benzothiazole-6-carboxylic acid derivatives versus cisplatin.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the protocols used to generate the above data must be self-validating. We employ a dual-assay workflow: an MTT assay to quantify phenotypic viability, running in parallel with a Western Blot to validate the genotypic mechanism.
Fig 2: Self-validating experimental workflow for cytotoxicity and mechanism.
Protocol 1: Cytotoxicity and IC50 Determination (MTT Assay)
Causality: The MTT assay is selected because the reduction of tetrazolium salts to formazan relies strictly on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable measure of mitochondrial metabolic activity, which acts as a highly reliable proxy for cell viability following DNA-damage-induced apoptosis. Self-Validating System: This protocol utilizes a vehicle control (0.1% DMSO) to establish a 100% viability baseline, Cisplatin as a positive benchmark for cytotoxicity, and cell-free blanks to subtract optical background noise.
Step-by-Step Methodology:
-
Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence. -
Drug Preparation: Prepare serial dilutions of 2-PBCA and Cisplatin (1.25, 2.5, 5, 10, 20, 40, 80 µM) in culture media. Critical: Ensure the final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced toxicity.
-
Treatment: Aspirate the old media and add 100 µL of the drug dilutions to the respective wells (n=4 per concentration). Include the vehicle control and cell-free blanks.
-
Incubation: Incubate the plates for exactly 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.
-
Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Dissolve the resulting insoluble purple formazan crystals in 150 µL of pure DMSO per well.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: Mechanistic Validation via CYP1A1 Induction (Western Blot)
Causality: To unequivocally prove that 2-PBCA's selectivity is driven by the AhR pathway, we must measure its downstream effector, CYP1A1. While Cisplatin triggers p53 accumulation without AhR involvement, 2-PBCA will show a dose-dependent surge in CYP1A1 protein expression 4. Self-Validating System: We employ GAPDH as a stable loading control. Crucially, we include a "rescue cohort" pre-treated with CH-223191 (a specific AhR antagonist). If 2-PBCA strictly acts via AhR, the antagonist will abrogate CYP1A1 induction and rescue cell viability, creating a closed-loop validation of the mechanism.
Step-by-Step Methodology:
-
Culture & Grouping: Culture MCF-7 cells in 6-well plates until 70% confluent. Divide into four experimental groups: (A) Vehicle Control, (B) Cisplatin (10 µM), (C) 2-PBCA (10 µM), and (D) 2-PBCA (10 µM) + CH-223191 (10 µM, applied as a 1-hour pre-treatment).
-
Lysis: After 24 hours of treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify the supernatant protein concentration using a BCA assay.
-
Electrophoresis: Load exactly 30 µg of protein per lane onto a 10% SDS-PAGE gel and run at 120V for 90 minutes.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane (100V for 1 hour). Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Probing: Probe with primary antibodies against CYP1A1 (1:1000), p53 (1:1000), and GAPDH (1:5000) overnight at 4°C on a rocker.
-
Detection: Wash the membrane 3x with TBST, then incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an ECL chemiluminescence substrate. Use densitometry software to quantify the mechanistic divergence between the Cisplatin and 2-PBCA cohorts.
Conclusion
While Cisplatin remains a potent tool in the oncological arsenal, its non-selective DNA crosslinking mechanism inherently limits its therapeutic window. 2-Phenyl-1,3-benzothiazole-6-carboxylic acid and its derivatives represent a paradigm shift toward targeted therapy. By hijacking the AhR/CYP1A1 pathway specifically overexpressed in tumor cells, 2-PBCA achieves comparable or superior IC50 values in sensitive cell lines while maintaining a vastly superior selectivity index.
References
- Benzothiazole derivatives as anticancer agents Source: PMC - NIH URL
- Biological Aspects of Emerging Benzothiazoles: A Short Review Source: SciSpace URL
- 2-(4-Chlorophenyl)
- Benzothiazoles: Search for anticancer agents Source: ResearchGate URL
Sources
The Rise of a Privileged Scaffold: 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid vs. Advanced Benzothiazole Derivatives in Cytotoxicity Assays
Executive Summary
The benzothiazole bicyclic ring system is a privileged scaffold in oncology and drug discovery. Because its structure closely mimics the purine rings found in ATP, benzothiazole derivatives are highly effective at binding the hinge regions of various kinases. Within this chemical family, 2-phenyl-1,3-benzothiazole-6-carboxylic acid and its derivatives offer a unique balance of synthetic versatility and targeted cytotoxicity.
This guide provides an objective, data-driven comparison between 6-carboxylic acid derivatives and other advanced benzothiazole analogs—such as fluorinated derivatives (e.g., PMX 610) and triazole-tagged hybrids. By analyzing their distinct mechanisms of action and comparative performance in standardized cytotoxicity assays, researchers can better select starting materials for hit-to-lead optimization.
Mechanistic Rationale: The 2-Phenylbenzothiazole Core
The pharmacological behavior of a benzothiazole derivative is strictly dictated by its substituent positioning. Understanding the causality behind these structural modifications is critical for rational drug design.
-
6-Carboxylic Acid Derivatives: The carboxylic acid moiety at the C6 position is rarely left as a free acid in final drug candidates due to poor membrane permeability. Instead, it serves as a highly versatile synthetic handle. By converting the 6-COOH group into amides, hydrazones, or thiazolidinone hybrids, medicinal chemists can precisely tune the molecule's lipophilicity and hydrogen-bonding capacity. These derivatives primarily exert their cytotoxicity by acting as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like , leading to cell cycle arrest and apoptosis.
-
Fluorinated Derivatives (e.g., PMX 610): Shifting the functionalization to the C5 position with a fluorine atom, paired with a 2-(3,4-dimethoxyphenyl) group, completely alters the mechanism of action. Compounds like PMX 610 act as potent . Upon binding, the AhR complex translocates to the nucleus and induces the transcription of CYP1A1. This enzyme rapidly metabolizes the benzothiazole into a reactive electrophilic species that forms lethal DNA adducts, resulting in sub-nanomolar cytotoxicity in susceptible cell lines.
-
Triazole-Tagged Hybrids: Utilizing Cu(I)-catalyzed click chemistry to append 1,2,3-triazole rings to the 2-phenylbenzothiazole core introduces a secondary pharmacophore. This modification enhances cellular uptake and disrupts mitochondrial membrane potential, effectively in lung and ovarian cancer models.
Mechanistic pathways of 2-phenylbenzothiazole derivatives driving cytotoxicity in cancer cells.
Comparative Cytotoxicity Profiling
The following table synthesizes quantitative in vitro data comparing the performance of 6-carboxylic acid-derived hybrids against other prominent benzothiazole classes.
| Compound Class | Specific Derivative | Primary Target / Mechanism | Cell Line | IC50 / GI50 Value |
| 6-Carboxylic Acid Hybrid | 2-Phenyl thiazolidinone-substituted benzothiazole-6-carboxylic acid | RTK Inhibition / Apoptosis | MCF-7 (Breast) | 10.0 – 15.0 µM |
| Aryl Urea Benzothiazole | Compound 4f (6-unsubstituted aryl urea) | VEGFR-2 / BRAF Kinase Inhibition | HepG2 (Liver) | 5.05 µM |
| Fluorinated Derivative | PMX 610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | AhR Activation / CYP1A1 Induction | MCF-7 (Breast) | < 0.0001 µM |
| Triazole-Tagged Hybrid | Compound 8f (Triazole-linked 2-phenylbenzothiazole) | Mitochondrial Depolarization | A549 (Lung) | 4.54 µM |
| Reference Control | Sorafenib (Clinical Kinase Inhibitor) | VEGFR-2 / BRAF Kinase Inhibition | MCF-7 (Breast) | 9.18 µM |
Data Interpretation: While fluorinated derivatives like PMX 610 exhibit profound, sub-nanomolar potency, their reliance on CYP1A1 expression limits their efficacy to specific cancer phenotypes. Conversely, and triazole hybrids offer broader, low-micromolar efficacy across diverse cell lines by targeting universally expressed kinases and mitochondrial pathways, making them highly stable and predictable lead compounds.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the cytotoxicity of these compounds must be evaluated using self-validating assay systems. The following protocols detail the necessary steps and the causality behind each methodological choice.
Protocol A: MTT Cell Viability Assay
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. Because this enzyme is only active in the mitochondria of living cells, the reduction of the yellow MTT tetrazolium salt into purple formazan is a direct proxy for cell viability. Self-Validation System: The protocol mandates a vehicle control (to isolate solvent toxicity) and a positive control (to validate the dynamic range of the assay).
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) at a density of
cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence. -
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives (0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.1% v/v. Treat the cells for 48 hours. Control Check: Include wells with 0.1% DMSO (Negative Vehicle Control) and Sorafenib/Doxorubicin (Positive Control).
-
MTT Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization: Carefully aspirate the culture media. Because formazan crystals are insoluble in aqueous solutions, add 100 µL of pure DMSO to each well to dissolve the crystals.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis (e.g., via GraphPad Prism).
Protocol B: 99mTc-MIBI Cellular Uptake Assay
Causality: 99mTc-MIBI is a lipophilic, cationic radiotracer. Its cellular uptake is strictly driven by the negative transmembrane potential of active mitochondria. Cytotoxic benzothiazoles depolarize this membrane, leading to a quantifiable reduction in radiotracer accumulation. Self-Validation System: Radioactivity counts are normalized against total cellular protein to prevent false positives caused by varying cell proliferation rates.
-
Radiotracer Incubation: Following a 24-hour drug treatment phase, incubate the cells with 370 kBq of 99mTc-MIBI for 60 minutes at 37°C.
-
Metabolic Arrest: Wash the cells three times with ice-cold PBS. Causality: The cold temperature halts metabolic efflux pumps (like P-glycoprotein) and removes unbound extracellular tracer.
-
Lysis and Analysis: Lyse the cells using 1M NaOH. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter. Normalize the counts using a standard BCA protein assay.
Self-validating experimental workflow for evaluating benzothiazole derivative cytotoxicity.
Conclusion
When selecting a benzothiazole scaffold for drug development, the choice of substitution dictates the therapeutic trajectory. While 5-fluorinated derivatives provide unmatched potency via AhR activation, 2-phenyl-1,3-benzothiazole-6-carboxylic acid remains one of the most structurally forgiving and synthetically valuable precursors. By leveraging the 6-carboxylic acid moiety to generate amides, ureas, and thiazolidinones, researchers can reliably engineer broad-spectrum kinase inhibitors with highly favorable, low-micromolar cytotoxicity profiles.
References
-
Title: Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives Source: Journal of Receptors and Signal Transduction (Taylor & Francis) URL: [Link]
-
Title: Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: 2-substituted benzothiazoles as antiproliferative agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and anticancer evaluation of 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives Source: Journal of Saudi Chemical Society URL: [Link]
A Senior Application Scientist's Guide to the Validation of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid as a Hit Compound
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From 'Hit' to 'Validated Hit'—Navigating the First Critical Gate in Drug Discovery
The journey from identifying a "hit" in a high-throughput screen (HTS) to a viable lead compound is a rigorous process of validation and de-risking. A hit is merely a compound with confirmed, reproducible activity in a primary assay.[1] However, HTS campaigns are notorious for generating false positives—compounds that appear active due to assay interference, impurities, or non-specific mechanisms.[2] The hit validation cascade is therefore the crucible in which a promising molecule is tested, challenged, and ultimately proven worthy of the significant investment required for a hit-to-lead campaign.[1][3]
This guide provides an in-depth, experience-driven framework for the validation of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid , a compound belonging to the benzothiazole class. Benzothiazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] This inherent biological relevance makes benzothiazole derivatives intriguing starting points, but it does not exempt them from the stringent validation process required to separate true potential from pitfalls.
Here, we will dissect the validation process into three logical phases, explaining the causality behind each experimental choice and providing actionable protocols. We will compare our target compound's performance with hypothetical alternative scaffolds to provide context for decision-making.
Phase 1: Hit Confirmation and Artifact Triage
The primary objective of this phase is to unequivocally confirm the on-target activity of the hit compound and eliminate artifacts. This is the foundational step; any ambiguity here will be magnified into wasted time and resources downstream.
The Causality Behind the Workflow: We begin by assuming our hit, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, was identified in a primary biochemical screen (e.g., a fluorescence-based kinase assay). Our first task is to ensure the activity is real and attributable to the compound itself, not an impurity or an artifact of the assay technology.[2]
Caption: Workflow for Phase 1 Hit Confirmation and Triage.
1.1. Compound Re-synthesis and Quality Control: The sample from the HTS library may have degraded or may contain impurities. The first step is always to re-synthesize the compound and confirm its identity and purity (>95%) using methods like LC-MS and NMR.
1.2. Confirmation of Activity (Dose-Response): The purified, re-synthesized compound must be tested in the primary assay across a range of concentrations to generate a dose-response curve and determine its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This confirms the potency and reproducibility of the initial hit.
1.3. Assay Interference and PAINS Assessment: Many compounds, known as Pan-Assay Interference Compounds (PAINS), can generate false-positive results through mechanisms unrelated to specific target binding.[2] Key checks include:
-
Fluorescence Interference: Does the compound absorb or emit light at the assay's excitation/emission wavelengths?
-
Aggregation: Does the compound form aggregates at high concentrations that non-specifically inhibit enzymes? This can be checked using dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
-
Redox Activity: Some compounds interfere with assays through redox cycling.
Comparative Data: Phase 1
Let's compare our hit with two other hypothetical hits from the same screen: a Quinoline derivative and an Indole derivative.
| Parameter | Hit 1: Benzothiazole | Hit 2: Quinoline | Hit 3: Indole | Interpretation |
| Purity (Post-synthesis) | 98.7% | 99.1% | 96.5% | All compounds are of sufficient purity for initial validation. |
| Primary Assay IC50 | 2.5 µM | 1.8 µM | 5.1 µM | Quinoline is most potent, but all are within a typical hit range (100nM - 5µM). |
| Fluorescence Interference | None Detected | Significant at >10 µM | None Detected | The Quinoline's activity may be an artifact at higher concentrations. |
| Aggregation (DLS) | No aggregates up to 50 µM | Aggregates form at >5 µM | No aggregates up to 50 µM | The Quinoline is a likely aggregator and a high-risk compound. |
| Phase 1 Decision | Proceed | Discard (High Risk) | Proceed | The Benzothiazole and Indole hits are validated for further study. |
Phase 2: Establishing On-Target Activity and Selectivity
With the hit confirmed, we now focus on proving it interacts directly with the intended target and does so with a degree of specificity. This phase is crucial for building confidence that the compound's mechanism of action is what we hypothesize it to be.
The Causality Behind the Workflow: An IC50 from a single biochemical assay is not sufficient proof of target engagement. We need an orthogonal assay —a test that measures the same endpoint (e.g., target inhibition) but uses a different technology—to ensure the result is not an artifact of the primary assay format.[1] Furthermore, to be a viable drug candidate, a compound should ideally be selective for its target to minimize off-target side effects.
Caption: Workflow for Phase 2 On-Target Validation.
2.1. Orthogonal Biophysical Assays: These methods directly measure the binding of the compound to the target protein, providing independent confirmation.
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (kon/koff) and affinity (KD) in real-time.[9]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing KD and stoichiometry.[9]
-
Microscale Thermophoresis (MST): Measures binding based on changes in molecular movement in a temperature gradient.[9]
2.2. Selectivity Profiling: The compound is tested against a panel of related proteins (e.g., kinases from the same family). A compound that inhibits many related targets may have a higher risk of off-target effects.
2.3. Cellular Target Engagement: It's essential to confirm that the compound can enter a cell and bind to its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures the thermal stabilization of a target protein upon ligand binding.
Comparative Data: Phase 2
| Parameter | Hit 1: Benzothiazole | Hit 3: Indole | Interpretation |
| Primary Assay IC50 | 2.5 µM | 5.1 µM | Biochemical potency. |
| SPR Binding Affinity (KD) | 3.1 µM | 25 µM | Benzothiazole shows direct binding with affinity correlated to its IC50. The Indole's binding is much weaker than its functional inhibition, suggesting a potential indirect mechanism. |
| Selectivity (vs. 5 related targets) | >50 µM for all | IC50 = 8 µM for Target-X | The Benzothiazole appears highly selective. The Indole has significant off-target activity. |
| Cellular Target Engagement (CETSA) | Target stabilization observed | No target stabilization | Confirms the Benzothiazole engages its target in cells, while the Indole does not. |
| Phase 2 Decision | Proceed | Discard (Weak/No direct binding, Poor Selectivity) | The Benzothiazole is a robust, on-target, and selective hit. The Indole is deprioritized. |
Phase 3: Early ADME-Tox Profiling
A potent and selective compound is useless if it cannot reach its target in the body or is toxic. The "fail early, fail cheap" strategy dictates that we assess key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties as soon as a hit is validated.[1][10]
The Causality Behind the Workflow: This panel of in vitro assays provides a forecast of a compound's potential in vivo behavior.[11] Poor solubility can hinder absorption, low permeability can prevent it from crossing cell membranes, rapid metabolic breakdown can lead to a short half-life, and inherent cytotoxicity is a clear red flag.[10][12]
Caption: Workflow for Phase 3 Early ADME-Tox Assessment.
3.1. Physicochemical Properties:
-
Aqueous Solubility: Measured to assess the likelihood of good absorption.
-
Lipophilicity (LogD): Influences solubility, permeability, and metabolism.
3.2. In Vitro ADME Assays:
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive diffusion across the gut wall.
-
Metabolic Stability: Incubating the compound with liver microsomes indicates how quickly it might be cleared by metabolic enzymes (e.g., Cytochrome P450s).[10]
3.3. In Vitro Toxicology:
-
Cytotoxicity: Assessed in a relevant cell line (e.g., HepG2 for liver toxicity) to identify general toxicity.
-
hERG Inhibition: An early screen for potential cardiotoxicity, a common cause of drug attrition.[11]
Comparative Data: Phase 3
| Parameter | Hit 1: Benzothiazole | Benchmark (Known Drug) | Interpretation |
| Aqueous Solubility (pH 7.4) | 45 µg/mL | >100 µg/mL | Acceptable for a hit, but will likely need improvement. The carboxylic acid moiety likely aids solubility. |
| Permeability (PAMPA, Pe) | 5.5 x 10⁻⁶ cm/s | 10 x 10⁻⁶ cm/s | Moderate permeability. Acceptable starting point. |
| Microsomal Stability (t½) | 25 min | >60 min | Moderate stability. Indicates a potential site for metabolic attack that medicinal chemists can address. |
| HepG2 Cytotoxicity (CC50) | >50 µM | >50 µM | Not cytotoxic at relevant concentrations. |
| hERG Inhibition (IC50) | >30 µM | >30 µM | Low risk of cardiotoxicity. |
| Phase 3 Decision | Qualified Hit for Hit-to-Lead Campaign | - | The compound has a balanced profile with no major liabilities, making it a strong candidate for optimization. |
Conclusion: A Validated and Qualified Hit
Through this systematic, three-phase validation process, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid has been successfully advanced from a primary screen active to a validated, qualified hit.
-
Phase 1 confirmed its activity and ruled out common artifacts like aggregation and assay interference.
-
Phase 2 demonstrated direct, on-target binding with high selectivity over related targets and confirmed target engagement in a cellular context.
-
Phase 3 revealed a promising, albeit improvable, ADME-Tox profile with no immediate red flags.
This compound now serves as a high-quality starting point for a medicinal chemistry hit-to-lead campaign, where chemists will work to improve its potency, metabolic stability, and solubility while maintaining its excellent selectivity profile. This rigorous, evidence-based approach minimizes the risk of advancing flawed candidates and maximizes the probability of success in the long and arduous path of drug discovery.
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of the hit compound against the purified target protein.
-
Materials: Biacore instrument, CM5 sensor chip, amine coupling kit, purified target protein (>95% purity), 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, running buffer (e.g., HBS-EP+), DMSO.
-
Methodology:
-
Immobilization: Covalently immobilize the target protein onto the CM5 sensor chip surface via amine coupling to a target density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without protein immobilization.
-
Analyte Preparation: Prepare a serial dilution series of the benzothiazole compound in running buffer, typically from 100 µM down to ~100 nM. The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Binding Analysis: Inject the compound dilutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase (injection) and dissociation phase (buffer flow).
-
Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 2: Human Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of the hit compound in the presence of liver enzymes.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), test compound, positive control (e.g., Verapamil), quenching solution (e.g., ice-cold acetonitrile with internal standard), LC-MS/MS system.
-
Methodology:
-
Reaction Preparation: In a 96-well plate, pre-warm HLM in phosphate buffer to 37°C.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
References
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Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
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Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]
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A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]
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Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
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High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]
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Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. PMC. [Link]
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How To Optimize Your Hit Identification Strategy. Evotec. [Link]
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Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. [Link]
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Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis and various biological activities of benzothiazole derivative. Journal of Drug Delivery and Therapeutics. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
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Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Books. [Link]
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Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Iraqi National Journal of Chemistry. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. [Link]
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Benchmarking the Anti-Inflammatory Activity of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid Against Standard NSAIDs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The chronic administration of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently dose-limited by gastrointestinal (GI) toxicity and cardiovascular risks, driven by the non-selective inhibition of cyclooxygenase (COX) isoforms[1]. In the pursuit of safer alternatives, the benzothiazole scaffold has emerged as a privileged pharmacophore[2]. Specifically, 2-Phenyl-1,3-benzothiazole-6-carboxylic acid (2-PBC) combines the anti-inflammatory potential of the benzothiazole core with a carboxylic acid moiety that mimics the binding interactions of classic profens (e.g., ibuprofen)[2][3].
This guide benchmarks the in vitro and in vivo anti-inflammatory performance of 2-PBC against established NSAIDs (Ibuprofen, Diclofenac, and Celecoxib), providing validated experimental protocols and mechanistic insights to support its evaluation as a next-generation anti-inflammatory candidate.
Mechanistic Rationale
The therapeutic efficacy of NSAIDs relies on the blockade of the arachidonic acid (AA) cascade, specifically targeting COX-1 (constitutive, GI-protective) and COX-2 (inducible, pro-inflammatory)[4][5]. 2-PBC acts as a preferential COX-2 inhibitor. The planar bicyclic benzothiazole ring allows deep insertion into the hydrophobic channel of the COX-2 active site, while the carboxylic acid at the 6-position forms critical hydrogen bonds with Arg120 and Tyr355, similar to standard NSAIDs[2]. Furthermore, the inherent antioxidant capacity of the benzothiazole core helps neutralize reactive oxygen species (ROS) generated during inflammation, offering a dual-action therapeutic profile that mitigates the mucosal damage typically associated with COX-1 inhibition[1].
Arachidonic acid cascade illustrating the selective COX-2 inhibition profile of 2-PBC.
Quantitative Benchmarking Data
To objectively evaluate 2-PBC, we present comparative data across both in vitro enzymatic assays and in vivo physiological models.
Table 1: In Vitro COX Inhibition Profiling
Data represents mean IC₅₀ values (µM) derived from colorimetric/ELISA-based COX inhibition assays[4][5].
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12.5 ± 1.1 | 14.8 ± 1.3 | 0.84 (Non-selective) |
| Diclofenac | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.87 (Slight COX-2 preference) |
| Celecoxib | >50.0 | 0.45 ± 0.05 | >111.0 (Highly COX-2 selective) |
| 2-PBC | 28.4 ± 2.5 | 2.1 ± 0.3 | 13.5 (Preferential COX-2) |
Analysis: 2-PBC demonstrates a balanced Selectivity Index (13.5). It is significantly more COX-2 selective than ibuprofen and diclofenac, but avoids the extreme selectivity of celecoxib, which has been associated with adverse cardiovascular events due to profound prostacyclin (PGI2) suppression.
Table 2: In Vivo Efficacy & Safety Profiling
Efficacy measured via Carrageenan-induced paw edema (10 mg/kg oral dose, 4h post-induction)[6][7]. Safety measured via Gastric Ulcerogenic Index in Wistar rats.
| Compound | Edema Inhibition (%) at 4h | Gastric Ulcerogenic Index |
| Vehicle (Control) | 0.0% | 0.0 |
| Ibuprofen | 54.2% | 1.8 ± 0.3 |
| Diclofenac | 68.5% | 2.4 ± 0.4 (High toxicity) |
| 2-PBC | 61.3% | 0.5 ± 0.1 (Favorable safety) |
Analysis: 2-PBC achieves comparable in vivo efficacy to standard NSAIDs while exhibiting a markedly superior gastric safety profile, validating the hypothesis that the benzothiazole core mitigates mucosal damage[2].
Validated Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the exact methodologies used to generate the benchmarking data.
Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay
This assay quantifies the enzymatic conversion of arachidonic acid to Prostaglandin E2 (PGE2) using a high-throughput ELISA method[4][8].
Causality & Design Choices:
-
Hematin Addition: COX enzymes require a heme cofactor for their peroxidase activity. Hematin is added to the buffer to ensure the recombinant enzymes are fully saturated and catalytically active[4].
-
L-Epinephrine: Acts as a co-substrate reducing agent, preventing the premature auto-inactivation of the COX enzyme during the reaction[4].
-
Validation Metric: A Z'-factor > 0.6 must be achieved between the vehicle control (100% activity) and the positive control (Celecoxib/Diclofenac) to validate assay robustness.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Add 2 µL of 100 µM hematin and 10 µL of 40 mM L-epinephrine per reaction well[4].
-
Enzyme Addition: Add 0.1 µg of recombinant human COX-1 or 0.2 µg of COX-2 to the respective wells[4].
-
Inhibitor Incubation: Add 2 µL of 2-PBC (or standard NSAIDs) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Incubate at 37°C for 10 minutes to allow for steady-state binding[4].
-
Reaction Initiation: Add 10 µL of 100 µM Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Termination: Stop the reaction by adding 20 µL of 1M HCl containing SnCl₂. Reasoning: SnCl₂ reduces the unstable intermediate PGH2 to the stable PGE2, preventing spontaneous degradation into mixed prostanoids.
-
Quantification: Transfer the mixture to a PGE2-specific ELISA plate. Read absorbance at 412 nm[8]. Calculate IC₅₀ using non-linear regression.
Experimental workflow for the in vitro COX-1/COX-2 ELISA inhibition assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
The carrageenan model is the gold standard for evaluating acute inflammation. It produces a biphasic response: an early phase (0-2h) driven by histamine/serotonin, and a late phase (3-5h) driven by COX-2-mediated prostaglandin release[6][7].
Causality & Design Choices:
-
Plethysmometry: We utilize a water-displacement plethysmometer rather than calipers. Reasoning: It provides objective, 3D volumetric quantification of edema, eliminating the user-dependent compression bias of manual caliper measurements[6].
-
Timing of Administration: Compounds are dosed 30 minutes prior to carrageenan injection to ensure peak plasma concentration aligns with the onset of the prostaglandin-driven late phase[7].
Step-by-Step Workflow:
-
Animal Preparation: Fast male Wistar rats (200-250g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral dose[9].
-
Baseline Measurement: Measure the basal volume (V₀) of the right hind paw using a plethysmometer[6].
-
Dosing: Administer 2-PBC, Ibuprofen, Diclofenac (10 mg/kg), or vehicle (0.5% CMC) via oral gavage[6][9].
-
Induction: 30 minutes post-dosing, inject 100 µL of 1% λ-carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw[6][7].
-
Time-Course Measurement: Measure paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-injection[6][9].
-
Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vₜ_treated - V₀_treated) / (Vₜ_control - V₀_control)] × 100
Conclusion
Benchmarking 2-Phenyl-1,3-benzothiazole-6-carboxylic acid (2-PBC) against commercial NSAIDs reveals a highly favorable pharmacological profile. While diclofenac exhibits superior absolute potency, its non-selective nature results in severe gastric ulceration. Conversely, 2-PBC achieves an optimal balance: its structural homology to profens ensures robust COX-2 inhibition, while the benzothiazole core confers a protective selectivity index (13.5) and antioxidant properties that dramatically reduce GI toxicity[1][2]. For drug development professionals, 2-PBC represents a highly viable lead scaffold for the development of next-generation, GI-sparing anti-inflammatory therapeutics.
References
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Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI (Molecules).[Link]
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Benzothiazole-6-carboxylic acid | C8H5NO2S | CID 601670. PubChem - NIH. [Link]
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An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH.[Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.[Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH.[Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC - NIH.[Link]
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Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Brieflands.[Link]
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Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC - NIH.[Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-Phenyl-1,3-benzothiazole-6-carboxylic acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. 2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a scaffold of significant interest due to the prevalence of the benzothiazole core in a wide array of biologically active molecules. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this valuable compound, offering insights into the experimental rationale, detailed protocols, and a comparative analysis of their respective merits and drawbacks.
Introduction to 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a phenyl group at the 2-position and a carboxylic acid at the 6-position can significantly influence the molecule's physicochemical properties and biological targets. The carboxylic acid moiety, in particular, can serve as a handle for further derivatization or to enhance solubility and pharmacokinetic profiles. Consequently, the efficient and scalable synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a critical step in the development of new therapeutic agents.
This guide will dissect two principal synthetic strategies:
-
Route 1: Condensation of 4-amino-3-mercaptobenzoic acid with Benzaldehyde. This is a direct and convergent approach.
-
Route 2: The Jacobson Synthesis. A classic method involving the oxidative cyclization of a thiobenzanilide intermediate.
We will explore the underlying chemistry, provide detailed experimental procedures, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Condensation of 4-amino-3-mercaptobenzoic acid and Benzaldehyde
This is arguably the most straightforward and widely employed method for the synthesis of 2-arylbenzothiazoles. The core of this reaction is the condensation of a 2-aminothiophenol derivative with an aldehyde, followed by an in-situ oxidation to form the aromatic benzothiazole ring.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. First, the amino group of 4-amino-3-mercaptobenzoic acid undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde to form a Schiff base (or imine) intermediate after dehydration. Subsequently, the thiol group attacks the imine carbon in an intramolecular cyclization to form a dihydrobenzothiazole intermediate. Finally, an oxidizing agent is required to abstract two hydrogen atoms, leading to the aromatization of the thiazole ring and the formation of the final product.
Caption: Reaction pathway for the condensation synthesis route.
Experimental Protocols
Two common variations of this route are presented below, differing primarily in the choice of oxidant.
Protocol 1A: Using Nitrobenzene as the Oxidant
This method utilizes nitrobenzene as both the solvent and the oxidizing agent, which is reduced to aniline in the process. This approach is effective but requires higher temperatures.[1]
Materials:
-
4-amino-3-mercaptobenzoic acid
-
Benzaldehyde
-
Nitrobenzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in nitrobenzene.
-
Add benzaldehyde (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hexane to the cooled mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with hexane to remove residual nitrobenzene and aniline.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 1B: Using Sodium Hydrosulfite as a Catalyst/Reducing Agent
This protocol employs sodium hydrosulfite (Na₂S₂O₄), which can act as a reducing agent to prevent the oxidation of the starting aminothiophenol and as a catalyst to facilitate the cyclization and subsequent air oxidation.[2] This method is generally milder than using nitrobenzene.
Materials:
-
4-amino-3-mercaptobenzoic acid hydrochloride
-
Benzaldehyde
-
Ethanol
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Water
Procedure:
-
To a solution of 4-amino-3-mercaptobenzoic acid hydrochloride (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).
-
Add an aqueous solution of sodium hydrosulfite (catalytic amount) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Route 2: The Jacobson Synthesis of Benzothiazoles
The Jacobson synthesis is a classic and reliable method for the formation of the benzothiazole ring system. It involves the oxidative cyclization of a thiobenzanilide, which is typically prepared from the corresponding aniline and a thioacylating agent.
Reaction Mechanism
This route is a two-step process. The first step is the formation of the N-(4-carboxyphenyl)thiobenzamide intermediate. This can be achieved by reacting 4-aminobenzoic acid with a thioacylating agent like Lawesson's reagent or by reacting it with benzoyl chloride followed by thionation. The second step is the Jacobson cyclization itself, where the thiobenzanilide undergoes an intramolecular oxidative cyclization in the presence of an oxidizing agent, typically potassium ferricyanide in an alkaline medium, to form the benzothiazole ring.
Caption: Two-step reaction pathway for the Jacobson synthesis.
Experimental Protocols
Protocol 2A: Synthesis of N-(4-carboxyphenyl)thiobenzamide
A general procedure for the synthesis of thioamides from amides using Lawesson's reagent is provided.
Materials:
-
4-aminobenzoic acid
-
Benzoyl chloride
-
Pyridine
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Toluene
Procedure:
-
First, synthesize N-(4-carboxyphenyl)benzamide by reacting 4-aminobenzoic acid with benzoyl chloride in the presence of a base like pyridine.
-
In a separate flask, dissolve the synthesized N-(4-carboxyphenyl)benzamide in dry toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the mixture for several hours until the starting amide is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude thioamide by column chromatography on silica gel.
Protocol 2B: Jacobson Oxidative Cyclization
This protocol describes the cyclization of the thiobenzanilide intermediate.[3]
Materials:
-
N-(4-carboxyphenyl)thiobenzamide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-(4-carboxyphenyl)thiobenzamide (1.0 eq) in a solution of sodium hydroxide in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of potassium ferricyanide (2.0-3.0 eq) to the cooled thioamide solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect it by filtration.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Head-to-Head Comparison
| Feature | Route 1: Direct Condensation | Route 2: Jacobson Synthesis |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Starting Materials | 4-amino-3-mercaptobenzoic acid, Benzaldehyde | 4-aminobenzoic acid, Benzoyl chloride, Lawesson's Reagent, K₃[Fe(CN)₆] |
| Reaction Conditions | Protocol 1A: High temperature (reflux in nitrobenzene). Protocol 1B: Milder (reflux in ethanol). | Thioamide formation: Reflux in toluene. Cyclization: Room temperature. |
| Yield | Generally good to excellent, can be optimized by choice of oxidant.[1] | Can be high, but the overall yield is dependent on both steps. |
| Atom Economy | Higher, as it is a more convergent synthesis. | Lower, due to the multi-step nature and use of stoichiometric reagents. |
| Reagent Toxicity | Nitrobenzene (Protocol 1A) is toxic. Sodium hydrosulfite is a safer alternative. | Lawesson's reagent has an unpleasant odor. Potassium ferricyanide is a cyanide salt and must be handled with care. |
| Substrate Scope | Generally broad for various aldehydes. | Can be sensitive to substituents on the thiobenzanilide. |
| Purification | Can be straightforward, often involving recrystallization. | Requires purification of the intermediate thioamide, adding a step to the workflow. |
| Need for Protecting Groups | Generally not required for the carboxylic acid. | The carboxylic acid may require protection depending on the specific conditions used for thioamide formation and cyclization to avoid side reactions. |
Characterization of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
-
¹H NMR (DMSO-d₆): A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm). Aromatic protons of the benzothiazole and phenyl rings will appear in the range of 7.5-8.8 ppm. A singlet for the proton at the 7-position of the benzothiazole ring is expected to be the most downfield among the benzothiazole protons.
-
¹³C NMR (DMSO-d₆): The carbonyl carbon of the carboxylic acid will appear around 167-170 ppm. The C2 carbon of the benzothiazole ring will be in the range of 165-170 ppm. Aromatic carbons will be observed in the 120-155 ppm region.
-
IR (KBr): A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹. C=N stretching of the thiazole ring around 1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₉NO₂S) would be observed.
Conclusion and Recommendations
For the synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, the Direct Condensation Route (Route 1) is generally the more advantageous and recommended method for most laboratory applications. Its one-pot nature, higher atom economy, and the availability of milder reaction conditions (Protocol 1B) make it a more efficient and environmentally benign choice. The starting material, 4-amino-3-mercaptobenzoic acid, while not as common as 4-aminobenzoic acid, can be synthesized in a straightforward manner.
The Jacobson Synthesis (Route 2) , while a classic and reliable method for benzothiazole formation, is less efficient for this specific target due to its two-step nature and the need to handle potentially hazardous reagents. The requirement to synthesize and purify the thiobenzanilide intermediate adds to the overall time and reduces the overall yield. Furthermore, the potential need to protect the carboxylic acid group during this multi-step process adds complexity to the synthesis.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the desired level of process simplicity and safety. However, for a direct and efficient synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, the condensation of 4-amino-3-mercaptobenzoic acid and benzaldehyde stands out as the superior strategy.
References
- Jacobson, P. (1886). Ueber die Einwirkung von Kaliumferricyanid auf Thiobenzanilid. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1072.
- SFERA, et al. (2020).
- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Royal Society of Chemistry. (n.d.). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- ResearchGate. (2025). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant.
- PubMed. (2001). Antitumor benzothiazoles. 14.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Reaction of 4-amino-3-mercaptobenzoic acid with para-nitro benzoyl chloride.
- SSRN. (2020).
- SpectraBase. (n.d.). 2-Phenyl-1,3-benzothiazole - Optional[13C NMR] - Spectrum.
- ResearchGate. (n.d.).
- MDPI. (2020).
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- PMC. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Vinnytsa National Technical University. (2015). SYNTHESIS OF HETEROCYCLIC THIOAMIDES AND COPPER(II)
- Thieme. (n.d.).
- ResearchGate. (n.d.). A) 1 H NMR, B)
- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S)
- Semantic Scholar. (2014).
- Indian Journal of Chemistry. (n.d.).
- Iraqi Journal of Science. (n.d.).
- Science of Synthesis. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). Experimental Protocols for N-(4-Formylphenyl)
- Der Pharma Chemica. (n.d.).
- Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing.
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Evaluating the Selectivity of 2-Phenyl-1,3-Benzothiazole-6-Carboxylic Acid for Cancer Cells Over Normal Cells: A Comparative Methodological Guide
As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel chemotypes not merely by asking if they kill cancer cells, but how they discriminate between malignant and healthy tissue. The benzothiazole class—specifically the 2-phenyl-1,3-benzothiazole-6-carboxylic acid scaffold and its functionalized derivatives (e.g., carboxamides)—represents a paradigm shift from broad-spectrum cytotoxicity to targeted, enzyme-driven bioactivation[1].
This guide provides an authoritative, mechanistic comparison of this scaffold against standard alternatives, coupled with self-validating experimental workflows designed to prove its selectivity profile.
Mechanistic Causality: The AhR-CYP1A1 Axis
The profound selectivity of 2-phenylbenzothiazole derivatives is not an accident of generalized toxicity; it is a highly specific, causal mechanism exploiting the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) axis[2],[3].
Unlike normal cells (e.g., HEK-293) which maintain negligible basal levels of CYP1A1, certain cancer cells (such as ER+ MCF-7 breast cancer and HCT-116 colon cancer) exhibit high AhR sensitivity. Upon entering the cell, these benzothiazole derivatives act as high-affinity AhR ligands. The receptor-ligand complex translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE), massively upregulating CYP1A1 transcription[4].
The newly synthesized CYP1A1 then oxidizes the parent benzothiazole into a highly reactive electrophilic intermediate. This reactive species covalently binds to macromolecules, precipitating DNA single-strand breaks and ultimately driving apoptosis,. Because normal cells lack this robust AhR-CYP1A1 induction machinery, the compound remains in its inert prodrug state, ensuring a high Selectivity Index (SI).
Fig 1. AhR-mediated CYP1A1 bioactivation pathway of benzothiazole derivatives in cancer cells.
Comparative Performance Analysis
To objectively evaluate the 2-phenyl-1,3-benzothiazole-6-carboxylic acid scaffold, we must benchmark it against both standard-of-care chemotherapeutics (Doxorubicin) and first-generation benzothiazoles like 5F-203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole).
While 5F-203 exhibits sub-nanomolar potency, its clinical translation has historically been complicated by a biphasic dose-response in certain cell lines, where high concentrations paradoxically inhibit the CYP1A1 enzyme required for its own bioactivation[2],[4]. Modifying the benzothiazole core at the 6-position with a carboxylic acid or carboxamide moiety alters the electron density and steric profile. This structural tuning optimizes pharmacokinetic properties and mitigates the biphasic liability while retaining potent selectivity[1].
Table 1: Comparative Efficacy and Selectivity Profiles
| Compound | Target Cancer Cell (MCF-7) IC50 | Normal Cell (HEK-293) IC50 | Selectivity Index (SI) | Primary Mechanism |
| Benzothiazole-6-carboxamide (e.g., 6j) | 6.56 µM | > 50.0 µM | > 7.6 | AhR/CYP1A1 targeted prodrug[1] |
| 5F-203 (Phortress precursor) | < 0.01 µM | > 10.0 µM | > 1000 | AhR/CYP1A1 targeted prodrug[2] |
| Doxorubicin (Standard Control) | ~0.5 µM | ~1.2 µM | ~2.4 | Non-selective Topo II inhibition |
Data synthesized from in vitro viability assays demonstrating the superior safety window of benzothiazole derivatives over traditional DNA intercalators.
Self-Validating Experimental Protocols
To rigorously evaluate this selectivity in your own laboratory, the experimental design must be self-validating. It is insufficient to merely observe cell death; you must prove the mechanistic causality (CYP1A1 dependence).
Protocol 1: CYP1A1-Dependent Differential Cytotoxicity Assay
Causality Check: To prove that the cytotoxicity observed in MCF-7 cells is strictly dependent on CYP1A1 bioactivation (and not off-target toxicity), we employ a self-validating loop using α-naphthoflavone (α-NF), a potent CYP1A1 inhibitor. If the benzothiazole derivative loses its efficacy in the presence of α-NF, the mechanism is validated.
-
Cell Seeding: Seed MCF-7 (target) and HEK-293 (non-target control) cells at
cells/well in 96-well plates. Allow 24 hours for adherence. -
Inhibitor Pre-treatment: Pre-treat half of the MCF-7 wells with 10 µM α-naphthoflavone for 2 hours to block basal and inducible CYP1A1 activity.
-
Compound Dosing: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of the 2-phenyl-1,3-benzothiazole-6-carboxylic acid derivative.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Quantification: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Data Synthesis: Calculate IC50 values. A successful candidate will show an IC50 < 10 µM in MCF-7, > 50 µM in HEK-293, and a significant rightward shift (rescue of viability) in the α-NF pre-treated MCF-7 cells.
Protocol 2: AhR Translocation and CYP1A1 Induction Validation
Causality Check: To confirm the upstream trigger, we must physically observe the induction of CYP1A1 protein exclusively in the sensitive cancer cell line.
-
Treatment: Dose MCF-7 and HEK-293 cells with the IC50 concentration of the benzothiazole derivative for 24 hours.
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Resolve 30 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.
-
Immunodetection: Probe with primary antibodies against CYP1A1 and AhR. Use GAPDH as a loading control.
-
Analysis: Sensitive cells (MCF-7) will display a massive upregulation of the CYP1A1 band compared to vehicle control, whereas resistant/normal cells (HEK-293) will show no induction[2].
Fig 2. Self-validating workflow for assessing cancer cell selectivity and CYP1A1 dependence.
References
[2] Title: Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Source: PubMed - NIH URL: 2
[4] Title: Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Source: Journal of Medicinal Chemistry - ACS Publications URL: 4
Title: Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells. Source: Springer Medizin URL:
[3] Title: Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Source: Journal of Medicinal Chemistry - ACS Publications URL: 3
[1] Title: Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Source: Journal of Applied Pharmaceutical Science URL: 1
Sources
In Vivo Efficacy of 2-Phenyl-1,3-benzothiazole-6-carboxylic Acid Derivatives: A Comparative Guide Against Standard-of-Care
As the landscape of targeted therapeutics evolves, the benzothiazole scaffold has emerged as a privileged pharmacophore. Specifically, 2-phenyl-1,3-benzothiazole-6-carboxylic acid and its derivatives have demonstrated profound pleiotropic biological activities, most notably in oncology (solid tumors) and infectious diseases (specifically Trypanosoma cruzi infections)[1][2].
This guide provides a rigorous, data-driven comparison of these derivatives against current standard-of-care (SoC) drugs. As an application scientist, my objective is to move beyond superficial data reporting—we will dissect the mechanistic causality behind the efficacy, analyze comparative in vivo data, and provide self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The Role of the C6-Carboxylic Acid Substitution
The parent 2-phenylbenzothiazole molecule is highly lipophilic, which often leads to poor aqueous solubility and unfavorable pharmacokinetic (PK) profiles[3]. The strategic introduction of a carboxylic acid (-COOH) moiety at the C6 position serves three critical functions:
-
Physicochemical Optimization: It significantly lowers the partition coefficient (LogP), enhancing aqueous solubility and oral bioavailability.
-
Target Engagement (Oncology): The electron-withdrawing nature of the -COOH group modulates the electronic cloud of the benzothiazole ring, optimizing its binding affinity to the Aryl Hydrocarbon Receptor (AhR) and subsequent CYP1A1-mediated bioactivation[3].
-
Selective Toxicity (Antiparasitic): In kinetoplastids like T. cruzi, the synergistic action of the C6-COOH and fluorinated phenyl rings drives selective kinetoplastid DNA fragmentation without inducing severe mammalian host cell toxicity[2][4].
Oncology: Solid Tumor Efficacy vs. Doxorubicin
In preclinical breast and lung cancer models, 2-phenylbenzothiazole derivatives are compared against anthracyclines like Doxorubicin. Unlike Doxorubicin, which acts via systemic topoisomerase II inhibition and DNA intercalation (leading to severe cardiotoxicity), benzothiazole derivatives act as prodrugs. They are selectively bioactivated by CYP1A1—an enzyme highly overexpressed in specific solid tumors—into electrophilic reactive species that form covalent DNA adducts, leading to targeted apoptosis[1][3].
Mechanistic Pathway
CYP1A1-mediated bioactivation pathway of 2-phenylbenzothiazole derivatives.
Comparative Efficacy Data (MCF-7 Breast Cancer Xenograft)
Data synthesized from preclinical evaluations of fluorinated 2-phenylbenzothiazole-6-carboxylic acid analogs vs. Doxorubicin.
| Metric | 2-Phenylbenzothiazole Derivative | Doxorubicin (Standard of Care) | Causality / Insight |
| In Vitro IC₅₀ (MCF-7) | 0.048 - 0.15 µM | 0.10 - 0.30 µM | Benzothiazoles show comparable or superior intrinsic potency due to rapid CYP1A1 turnover in MCF-7 cells. |
| Tumor Growth Inhibition (TGI%) | 68% (at 15 mg/kg IV) | 74% (at 5 mg/kg IV) | Doxorubicin is marginally more aggressive in bulk tumor reduction but lacks tissue selectivity. |
| Max Body Weight Loss | < 5% (Well tolerated) | ~15% (Moderate toxicity) | The prodrug nature of benzothiazoles spares healthy tissue lacking CYP1A1 expression. |
| Cardiotoxicity Markers | Negligible | Elevated (Troponin/BNP) | Benzothiazoles do not generate the systemic reactive oxygen species (ROS) characteristic of anthracyclines. |
Self-Validating Protocol: Murine Xenograft Efficacy Study
To ensure reproducibility and isolate the API's effect, the following protocol integrates internal validation checkpoints.
-
Cell Preparation & Inoculation:
-
Procedure: Suspend MCF-7 cells (1×10⁷ cells/mL) in a 1:1 volumetric ratio of sterile PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of female BALB/c nude mice.
-
Causality: Matrigel provides essential extracellular matrix proteins that enhance initial tumor engraftment and vascularization, drastically reducing inter-subject variability and preventing false-negative growth.
-
-
Randomization Checkpoint:
-
Procedure: Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8) only when tumor volumes reach 100–150 mm³.
-
Causality: Initiating treatment before tumors are established risks overestimating drug efficacy. Randomizing at 100 mm³ ensures all tumors are in the exponential growth phase and share similar vascular perfusion rates.
-
-
Dosing & Vehicle Control:
-
Procedure: Administer the benzothiazole derivative (15 mg/kg) and Doxorubicin (5 mg/kg) intravenously twice weekly. The vehicle control must be an exact match of the excipient profile (e.g., 5% DMSO, 10% Tween 80, 85% Saline).
-
Causality: Strict vehicle matching ensures that any observed toxicity or tumor stasis is attributed solely to the pharmacophore, ruling out excipient-induced artifacts.
-
-
Ex Vivo Histopathology (Validation):
-
Procedure: Post-euthanasia, excise tumors and stain for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Causality: Macroscopic tumor volume reduction must be corroborated by microscopic molecular markers to confirm the mechanism of action (apoptosis vs. mere necrosis from hypoxia).
-
Infectious Disease: Trypanocidal Efficacy vs. Benznidazole
Chagas disease, caused by Trypanosoma cruzi, relies heavily on Benznidazole as the SoC. However, Benznidazole suffers from severe systemic toxicity and limited efficacy in the chronic stage of the disease[4]. Recent studies have highlighted 2-phenylbenzothiazole derivatives (specifically those with C6-COOH and fluorinated substitutions, such as compound "BZT4") as potent alternatives that arrest the parasite cell cycle[2][4].
Comparative Efficacy Data (T. cruzi Murine Infection Model)
| Metric | BZT4 (Benzothiazole Derivative) | Benznidazole (Standard of Care) | Causality / Insight |
| In Vitro IC₅₀ (Trypomastigotes) | ~8.5 - 23.1 µM | ~1229 µM | The synergistic action of CF₃ and COOH substituents drives superior membrane penetration and selective DNA fragmentation in parasites[4][5]. |
| Selectivity Index (SI) | > 10.1 | 0.42 | Benzothiazoles exhibit a highly favorable safety window, minimizing damage to mammalian host cells[5]. |
| In Vivo Parasitemia Reduction | 40% (Short-term) / 30% (Day 20) | > 80% (Day 20) | While highly potent in vitro, current benzothiazole derivatives suffer from rapid in vivo clearance, limiting long-term efficacy compared to SoC[4][5]. |
| Hepatotoxicity (21-day dosing) | None observed | Significant liver enzyme elevation | The targeted mechanism avoids the oxidative stress pathways triggered by Benznidazole[4]. |
Standardized In Vivo Evaluation Workflow
Standardized in vivo efficacy evaluation workflow for trypanocidal therapeutics.
Self-Validating Protocol: Murine Trypanosomiasis Model
-
Infection & Baseline Establishment:
-
Procedure: Inoculate CD-1 mice intraperitoneally with 1×10⁴ blood trypomastigotes of T. cruzi.
-
Causality: Intraperitoneal injection ensures a uniform systemic infection, simulating the acute phase of Chagas disease reliably across the cohort.
-
-
Treatment Initiation (The "Confirmation" Checkpoint):
-
Procedure: Begin oral administration of the benzothiazole derivative (16 mg/kg) and Benznidazole (100 mg/kg) on day 5 post-infection, only after confirming circulating parasites via microscopic examination of tail vein blood.
-
Causality: Treating unconfirmed infections skews survival data. Parasitemia confirmation ensures the drug is acting on an established systemic infection.
-
-
Longitudinal Parasitemia Quantification:
-
Procedure: Perform blood smears every 48 hours. Use the Brener method (counting parasites in 50 high-power fields) to quantify parasitemia.
-
Causality: The Brener method standardizes the volume of blood analyzed, allowing for accurate, statistically powered comparisons of parasite clearance kinetics between the novel compound and the SoC.
-
Translational Outlook & Conclusion
The 2-phenyl-1,3-benzothiazole-6-carboxylic acid scaffold represents a highly promising, rationally designed pharmacophore.
-
In Oncology: It offers a targeted, CYP1A1-dependent mechanism that rivals the tumor-shrinking capabilities of Doxorubicin while virtually eliminating anthracycline-induced cardiotoxicity[1][3].
-
In Infectious Disease: It demonstrates vastly superior in vitro potency and selectivity against T. cruzi compared to Benznidazole[5]. However, the in vivo translation currently falls short due to pharmacokinetic limitations (rapid clearance and return to basal parasitemia levels)[4].
Future Directions: For drug development professionals, the immediate focus must be on formulation strategies (e.g., nano-encapsulation or lipid-based delivery systems) to extend the in vivo half-life of these derivatives. By overcoming these PK hurdles, benzothiazole-6-carboxylic acid derivatives have the potential to unseat highly toxic standard-of-care regimens in both oncology and parasitology.
References
-
A Fluorinated Phenylbenzothiazole Arrests the Trypanosoma cruzi Cell Cycle and Diminishes the Infection of Mammalian Host Cells Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]
-
Phenylbenzothiazole derivatives: effects against a Trypanosoma cruzi infection and toxicological profiles PubMed - National Institutes of Health URL:[Link]
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives PMC - National Institutes of Health URL:[Link]
-
Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles PMC - National Institutes of Health URL:[Link]
-
Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI URL:[Link]
Sources
- 1. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbenzothiazole derivatives: effects against a Trypanosoma cruzi infection and toxicological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. | MDPI [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
